molecular formula C47H51NO14 B15605248 Paclitaxel-13C6

Paclitaxel-13C6

Número de catálogo: B15605248
Peso molecular: 859.9 g/mol
Clave InChI: RCINICONZNJXQF-IEMAKSHKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paclitaxel-13C6 is a useful research compound. Its molecular formula is C47H51NO14 and its molecular weight is 859.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C47H51NO14

Peso molecular

859.9 g/mol

Nombre IUPAC

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35+,36-,37+,38+,40-,45+,46-,47+/m0/s1/i9+1,14+1,15+1,20+1,21+1,30+1

Clave InChI

RCINICONZNJXQF-IEMAKSHKSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Paclitaxel-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Paclitaxel-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the widely used anticancer drug, Paclitaxel. This document details a feasible semi-synthetic approach, comprehensive characterization methodologies, and the biological context of Paclitaxel's mechanism of action.

Introduction

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Given its potent cytotoxic activity and narrow therapeutic index, precise quantification of Paclitaxel in biological matrices is critical for pharmacokinetic and metabolic studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering identical chemical and physical properties to the unlabeled drug, but with a distinct mass difference of 6 Da, enabling accurate and reproducible quantification. The 13C6 label is incorporated into the benzoyl group at the C-12 position of the baccatin (B15129273) III core.

Synthesis of this compound

The synthesis of this compound is achieved through a semi-synthetic approach, starting from the naturally abundant precursor, baccatin III. The key step involves the esterification of the C-12 hydroxyl group of a protected baccatin III derivative with 13C6-benzoic acid.

Synthetic Workflow

The following diagram illustrates the general workflow for the semi-synthesis of this compound from baccatin III.

Synthesis_Workflow BaccatinIII Baccatin III ProtectedBaccatin Protected Baccatin III (e.g., 7-O-TES) BaccatinIII->ProtectedBaccatin Protection of C-7 hydroxyl LabeledPaclitaxel Protected this compound ProtectedBaccatin->LabeledPaclitaxel Esterification with 13C6-Benzoic Acid LabeledAcid 13C6-Benzoic Acid LabeledAcid->LabeledPaclitaxel FinalProduct This compound LabeledPaclitaxel->FinalProduct Deprotection

Caption: Semi-synthetic workflow for this compound.

Experimental Protocol: Semi-synthesis of this compound

This protocol is a representative procedure adapted from established methods for Paclitaxel synthesis.

Step 1: Protection of Baccatin III

  • Dissolve Baccatin III in a suitable anhydrous solvent (e.g., pyridine (B92270) or DMF).

  • Add a protecting group reagent, such as triethylsilyl chloride (TES-Cl), to selectively protect the C-7 hydroxyl group.

  • Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the resulting 7-O-TES-baccatin III by column chromatography.

Step 2: Esterification with 13C6-Benzoic Acid

  • Activate 13C6-benzoic acid by converting it to its acid chloride using a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) or by using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine).

  • Dissolve the protected baccatin III in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Add the activated 13C6-benzoyl chloride or the 13C6-benzoic acid with the coupling agents to the solution containing the protected baccatin III.

  • Stir the reaction mixture at room temperature until the esterification is complete (monitored by TLC or HPLC).

  • Work up the reaction mixture to isolate the crude protected this compound.

Step 3: Deprotection

  • Dissolve the protected this compound in a suitable solvent (e.g., THF).

  • Add a deprotecting agent, such as hydrofluoric acid-pyridine complex or TBAF (tetra-n-butylammonium fluoride), to remove the TES protecting group from the C-7 hydroxyl.

  • Monitor the reaction for the disappearance of the starting material.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the final product, this compound, by preparative HPLC to achieve high purity (>98%).

Characterization of this compound

The identity, purity, and integrity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the successful incorporation of the 13C6 label and for the use of this compound as an internal standard.

Table 1: Mass Spectrometry Data for Paclitaxel and this compound

AnalyteMolecular FormulaMolecular Weight (Da)Precursor Ion (m/z) [M+Na]+Product Ion (m/z)
PaclitaxelC47H51NO14853.9876.2307.9
This compoundC41¹³C6H51NO14859.9882.2313.9

Data sourced from multiple analytical methods and may vary slightly based on instrumentation and ionization conditions.[1]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Reversed-phase HPLC is typically employed.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.

    • Ionization Source: ESI+.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor -> Product Ion Transitions:

      • Paclitaxel: m/z 876.2 -> 307.9

      • This compound: m/z 882.2 -> 313.9

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the overall structure of the molecule and the position of the isotopic label. While specific experimental spectra for this compound are not widely published, the expected spectra can be inferred from the well-characterized spectra of unlabeled Paclitaxel.

1H NMR: The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled Paclitaxel. The most significant difference will be the presence of 1H-13C coupling for the protons on the 13C-labeled benzoyl ring, which may result in the splitting of these aromatic signals into doublets.

13C NMR: The 13C NMR spectrum will show six significantly enhanced signals corresponding to the carbons of the 13C6-benzoyl group due to the high isotopic enrichment. The chemical shifts of these carbons will be consistent with those of the benzoyl group in unlabeled Paclitaxel.

Table 2: Predicted Key 13C NMR Chemical Shifts for the Labeled Benzoyl Group

CarbonExpected Chemical Shift (ppm)
C=O~167
C-ipso~133
C-ortho~130
C-meta~128
C-para~133

Note: These are approximate chemical shifts based on data for unlabeled Paclitaxel and may vary depending on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Table 3: Typical HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 10-20 µL
Retention Time Dependent on the specific method, but should be identical to unlabeled Paclitaxel

Biological Context: Paclitaxel's Signaling Pathways

Paclitaxel exerts its cytotoxic effects by interfering with microtubule dynamics, which in turn activates several signaling pathways leading to cell cycle arrest and apoptosis. Understanding these pathways is crucial for drug development and research into mechanisms of action and resistance.

PI3K/AKT Signaling Pathway

Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway, which is often upregulated in cancer cells.[1] Inhibition of this pathway enhances Paclitaxel-induced apoptosis.

PI3K_AKT_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Microtubules->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: Paclitaxel's inhibition of the PI3K/AKT pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade affected by Paclitaxel. Activation of certain MAPK pathways, such as JNK and p38, can contribute to Paclitaxel-induced apoptosis.

MAPK_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MAPKKK MAPKKK (e.g., ASK1) Microtubules->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Paclitaxel-induced activation of the MAPK pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The semi-synthetic route from baccatin III offers a reliable method for its preparation. The characterization data, particularly from mass spectrometry, confirms its identity and utility as a robust internal standard for the accurate quantification of Paclitaxel in complex matrices. A thorough understanding of both the chemical properties of this compound and the biological pathways influenced by the parent compound is essential for researchers and professionals in the field of drug development and oncology.

References

Paclitaxel-13C6: A Technical Guide to Isotopic Purity and Enrichment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Paclitaxel-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of paclitaxel (B517696) in complex matrices. This document details the methodologies for assessing its isotopic purity and enrichment, presents key quality specifications, and outlines its application in research and development.

Introduction to Isotopic Labeling in Drug Development

Stable isotope labeling is a powerful technique in pharmaceutical research, enabling precise and accurate quantification of drug molecules in biological systems. By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes, an internal standard is created that is chemically identical to the analyte but physically distinguishable by its mass. This compound, in which six carbon-12 atoms are replaced with carbon-13, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly reliable pharmacokinetic and drug metabolism data.

Quantitative Data for this compound

The quality of this compound is defined by its chemical purity, isotopic purity, and isotopic enrichment. These parameters are critical for its effective use as an internal standard.

Table 1: Chemical Purity and Isotopic Enrichment Specifications for this compound

ParameterSpecificationAnalytical Method
Chemical Purity>95%HPLC
Isotopic Enrichment>98%Mass Spectrometry

Data sourced from commercially available standards.

Experimental Protocols

Accurate determination of isotopic purity and enrichment is paramount. The following sections provide detailed protocols for the most common analytical techniques.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any unlabeled paclitaxel or other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 20 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 227 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the chemical purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Methanol (Stock) prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 227 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) data1->data2 G cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis lc1 Inject Sample lc2 Chromatographic Separation lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Precursor Ion Selection ms1->ms2 ms3 Fragmentation ms2->ms3 ms4 Product Ion Detection (MRM) ms3->ms4 analysis1 Extract Ion Chromatograms ms4->analysis1 analysis2 Integrate Peak Areas analysis1->analysis2 analysis3 Calculate Isotopic Purity & Enrichment analysis2->analysis3 G Paclitaxel Paclitaxel Metabolite1 6α-hydroxypaclitaxel Paclitaxel->Metabolite1 CYP2C8 Metabolite2 3'-p-hydroxypaclitaxel Paclitaxel->Metabolite2 CYP3A4 Metabolite3 6α,3'-p-dihydroxypaclitaxel Metabolite1->Metabolite3 CYP3A4 Metabolite2->Metabolite3 CYP2C8 G cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K PI3K Paclitaxel->PI3K inhibits TAK1 TAK1 Paclitaxel->TAK1 activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis inhibits JNK JNK TAK1->JNK JNK->Apoptosis promotes

An In-depth Technical Guide on the Core Chemical and Physical Properties of Paclitaxel-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel-13C6 is a stable isotope-labeled version of Paclitaxel, a potent antineoplastic agent widely used in chemotherapy. The incorporation of six carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for quantitative bioanalytical studies, particularly in isotope dilution mass spectrometry (IDMS) for pharmacokinetic and metabolic profiling. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research settings.

PropertyValueReferences
IUPAC Name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-((benzoyl-13C6)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate[2]
Molecular Formula C₄₁¹³C₆H₅₁NO₁₄[1][2][3][4]
Molecular Weight 859.86 g/mol [3][4][5][6]
Appearance Solid, White to off-white crystalline powder[2][7]
Melting Point 225-228 °C[7]
Solubility Soluble in DMSO[2]
Purity (Chemical) >95% to >98% (by HPLC)[1][4]
Isotopic Enrichment ≥98% to 99% ¹³C[1][2]
Storage Conditions -20°C, protect from light[4]

Note: Some data, such as the melting point, may be based on the closely related unlabeled Paclitaxel, as specific data for the 13C6 isotopologue is limited. The fundamental physical properties are not expected to differ significantly.

Experimental Protocols

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of this compound.

Objective: To quantify the purity of this compound and separate it from any potential impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Symmetry C18 column (e.g., 4.6 x 250 mm, 5 µm)[8]

  • HPLC system with UV detector[8]

  • Volumetric flasks and pipettes

  • 0.2 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and methanol in a 60:40 (v/v) ratio.[8] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 µg/mL to 50 µg/mL.[8]

  • Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration within the linear range of the standard curve. Filter the sample solution through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 x 250 mm, 5 µm)[8]

    • Mobile Phase: Acetonitrile : Methanol (60:40)[8]

    • Flow Rate: 1.5 mL/min[8]

    • Injection Volume: 20 µL[8]

    • Detection Wavelength: 227 nm[8]

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Determination of Solubility in Dimethyl Sulfoxide (DMSO)

This protocol describes the shake-flask method to determine the solubility of this compound in DMSO.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.

Materials:

  • This compound solid

  • Anhydrous DMSO (≥99.5% purity)

  • Glass vials with screw caps

  • Thermostatic shaker

  • Analytical balance

  • Centrifuge

  • HPLC system (as described in the purity protocol)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several glass vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of DMSO (e.g., 1 mL) to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the mobile phase (used in the HPLC method) to a concentration that falls within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted samples using the validated HPLC method described previously.

  • Calculation: Determine the concentration of this compound in the diluted samples from the HPLC data. Calculate the original concentration in the undiluted DMSO supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.

Mandatory Visualizations

Signaling Pathway of Paclitaxel

Paclitaxel_Mechanism_of_Action cluster_cell Cancer Cell Paclitaxel This compound Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes Polymerization Inhibits Depolymerization Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel leading to cancer cell apoptosis.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_workflow Characterization Workflow start Receive this compound storage Store at -20°C Protect from Light start->storage prep_purity Prepare Sample for Purity Analysis storage->prep_purity prep_sol Prepare Sample for Solubility Assay storage->prep_sol hplc HPLC Analysis prep_purity->hplc purity_data Purity Data hplc->purity_data sol_data Solubility Data hplc->sol_data report Final Report purity_data->report sol_assay Shake-Flask Solubility Assay prep_sol->sol_assay sol_assay->hplc sol_data->report

Caption: Workflow for the physical and chemical characterization of this compound.

References

The Role of Paclitaxel-13C6 as an Internal Standard in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role and mechanism of Paclitaxel-13C6 as an internal standard in mass spectrometry-based quantification of paclitaxel (B517696). Accurate and precise measurement of paclitaxel, a potent anti-cancer agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results.

Core Principle: The Mechanism of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound as an internal standard lies in isotope dilution mass spectrometry (IDMS). This compound is chemically identical to the analyte, paclitaxel, but is enriched with six Carbon-13 isotopes, making it heavier.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because this compound is chemically identical to paclitaxel, it behaves in the same manner during sample preparation, chromatography, and ionization.[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By adding a known amount of this compound to each sample at the beginning of the workflow, it acts as a reliable reference. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratioing corrects for variations that can occur during the analytical process, leading to significantly improved accuracy and precision.

Experimental Workflow and Methodologies

The quantification of paclitaxel in biological matrices such as human plasma or serum typically involves sample preparation, liquid chromatography separation, and tandem mass spectrometry detection (LC-MS/MS).

Sample Preparation

The initial step involves the extraction of paclitaxel and the internal standard from the complex biological matrix. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE): In this method, an organic solvent immiscible with the aqueous sample (e.g., plasma) is used to selectively extract the analytes. A common solvent for paclitaxel extraction is tert-butyl methyl ether.[1][3]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to retain the analytes while the matrix components are washed away. This technique often results in cleaner extracts.[4][5]

A known concentration of this compound is spiked into the plasma sample before the extraction process begins.[1][3]

Liquid Chromatography (LC)

Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The chromatographic step separates paclitaxel and this compound from other endogenous components of the sample. Reversed-phase columns, such as C18 columns, are frequently used for this separation.[1][3][6] A mobile phase, typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid, is used to elute the analytes from the column.[1][3][6]

Tandem Mass Spectrometry (MS/MS)

The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for paclitaxel analysis, typically in the positive ion mode.[6][7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both paclitaxel and this compound.

For example, a common transition for paclitaxel is m/z 854.5 → 286.0, while for this compound, it is m/z 860.5 → 292.0.[6] The difference in mass is due to the six 13C atoms in the internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods using this compound as an internal standard.

Parameter Value Matrix Reference
Linearity Range0.1021 - 20.42 µg/mLHuman Plasma[1][3]
10 - 10,000 ng/mLHuman Plasma[6][8]
0.1 - 10 ng/mLHuman Serum[4][5]
Correlation Coefficient (r²)> 0.999Human Plasma[1][3]
0.9982Human Serum[5]
Intra-day Precision (%CV)6.37 - 10.88%Human Plasma[1][3]
< 11.3%Human Plasma[6][8]
≤ 6.6%Human Serum[4][5]
Inter-day Precision (%CV)7.21 - 9.05%Human Plasma[1][3]
< 11.3%Human Plasma[6][8]
Intra-day Accuracy95.01 - 99.23%Human Plasma[1][3]
94.3 - 110.4%Human Plasma[6][8]
Inter-day Accuracy95.29 - 101.28%Human Plasma[1][3]
Extraction Recovery100.39 - 105.87%Human Plasma[1][3]
59.3 - 91.3%Human Plasma[6][8]
116%Human Serum[4][5]

Experimental Protocols

Detailed Methodology for Paclitaxel Quantification in Human Plasma[1][3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 20 µL of this compound internal standard solution.

    • Add 1.3 mL of tert-butyl methyl ether.

    • Vortex mix for a specified time.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: C18 column

    • Mobile Phase: Methanol:0.1% aqueous formic acid (75:25, v/v)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Paclitaxel: m/z 876.2 → 307.9 (as Na+ adduct)

      • This compound: m/z 882.2 → 313.9 (as Na+ adduct)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound plasma->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (e.g., UPLC) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Paclitaxel / this compound) ms->ratio quant Quantification using Calibration Curve ratio->quant

Caption: General experimental workflow for the quantification of paclitaxel using this compound as an internal standard.

internal_standard_mechanism cluster_analyte Analyte (Paclitaxel) cluster_is Internal Standard (this compound) cluster_process_losses Sources of Variation cluster_quantification Quantification A_initial Initial Amount (Unknown) A_prep Amount after Sample Prep A_initial->A_prep A_ion Ionized Amount A_prep->A_ion loss_prep Sample Prep Loss A_prep->loss_prep A_detect Detected Signal A_ion->A_detect loss_ion Ionization Suppression/Enhancement A_ion->loss_ion loss_detect Instrumental Drift A_detect->loss_detect ratio Ratio = Detected Signal (Analyte) / Detected Signal (IS) A_detect->ratio IS_initial Initial Amount (Known) IS_prep Amount after Sample Prep IS_initial->IS_prep IS_ion Ionized Amount IS_prep->IS_ion IS_prep->loss_prep IS_detect Detected Signal IS_ion->IS_detect IS_ion->loss_ion IS_detect->loss_detect IS_detect->ratio final_quant Final Concentration Calculated from Ratio and Calibration Curve ratio->final_quant

Caption: Mechanism of action for an internal standard in correcting for analytical variability.

References

The Precision Advantage: A Technical Guide to Carbon-13 Labeled Paclitaxel in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development and research, precision and accuracy are paramount. The chemotherapeutic agent paclitaxel (B517696), a cornerstone in the treatment of various cancers, continues to be the subject of intensive study to optimize its efficacy and minimize toxicity. The advent of stable isotope labeling, particularly with carbon-13 (¹³C), has provided researchers with a powerful tool to dissect the complex pharmacology of paclitaxel with unprecedented detail. This technical guide explores the core advantages of using ¹³C-labeled paclitaxel, offering insights into its application in quantitative bioanalysis, metabolic studies, and understanding its mechanism of action.

Enhanced Bioanalytical Accuracy with ¹³C-Labeled Paclitaxel as an Internal Standard

The primary and most widely adopted application of carbon-13 labeled paclitaxel is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties of ¹³C-paclitaxel to the unlabeled drug, with the only difference being its mass, make it the gold standard for correcting for variability during sample preparation and analysis.

Key Advantages:

  • Minimizes Matrix Effects: Biological matrices such as plasma, serum, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. ¹³C-paclitaxel co-elutes with the unlabeled paclitaxel and experiences the same matrix effects, allowing for reliable normalization of the signal.

  • Corrects for Extraction Inefficiencies: During the extraction of paclitaxel from biological samples, losses can occur. As the labeled internal standard is added at the beginning of the sample preparation process, it accounts for these losses, ensuring the final calculated concentration is accurate.

  • Improves Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method, which is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence studies.

Data Presentation: Performance of LC-MS/MS Methods Using ¹³C-Paclitaxel IS

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of paclitaxel in human plasma using ¹³C-labeled paclitaxel as an internal standard.

Table 1: Linearity and Sensitivity of Paclitaxel Quantification

ReferenceMatrixLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Vainchtein et al.Human Plasma0.25 - 10000.25
Guo et al.Human Plasma0.1021 - 204200.1021
Jones et al.Human Serum0.1 - 100.1

Table 2: Accuracy and Precision of Paclitaxel Quantification

ReferenceQC Concentrations (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Vainchtein et al.0.75, 75, 750< 5.8< 7.197.3 - 104.0
Guo et al.1.021, 5.105, 10.21 (µg/mL)6.37 - 10.887.21 - 9.0595.01 - 101.28
Jones et al.0.3, 1.5, 6< 6.6Not ReportedNot Reported

Table 3: Recovery of Paclitaxel from Human Plasma

ReferenceQC Concentrations (ng/mL)Extraction Recovery (%)
Guo et al.1021, 5105, 10210100.39 - 105.87
Jones et al.0.75116

Experimental Protocols

Protocol for Quantification of Paclitaxel in Human Plasma using UPLC-MS/MS with ¹³C₆-Paclitaxel Internal Standard[1][2]

This protocol provides a general framework for the quantitative analysis of paclitaxel in human plasma. Specific parameters may require optimization based on the instrumentation used.

2.1.1. Materials and Reagents

  • Paclitaxel analytical standard

  • ¹³C₆-Paclitaxel (internal standard)

  • HPLC-grade methanol (B129727) and acetonitrile

  • Formic acid (LC-MS grade)

  • tert-Butyl methyl ether (TBME)

  • Human plasma (drug-free)

  • Ultrapure water

2.1.2. Sample Preparation

  • Thaw human plasma samples at room temperature.

  • Spike 200 µL of plasma with a known concentration of ¹³C₆-paclitaxel internal standard solution.

  • Add 1.3 mL of TBME for liquid-liquid extraction.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

2.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Methanol:0.1% aqueous formic acid (75:25, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paclitaxel: m/z 854.4 → 286.2

    • ¹³C₆-Paclitaxel: m/z 860.4 → 292.2

2.1.4. Data Analysis

  • Quantify paclitaxel concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Elucidating Metabolic Fate and Pathways

Beyond its use as an internal standard, ¹³C-labeled paclitaxel holds immense potential for tracing the metabolic fate of the drug itself. By administering ¹³C-paclitaxel in vitro or in vivo, researchers can track the appearance of labeled metabolites, providing definitive identification and quantification of the metabolic products.

Advantages in Metabolism Studies:

  • Unambiguous Metabolite Identification: The characteristic mass shift of ¹³C allows for the confident identification of drug-related metabolites in complex biological samples, distinguishing them from endogenous compounds.

  • Quantitative Metabolic Profiling: Enables the precise quantification of paclitaxel and its metabolites, providing a complete picture of the drug's metabolic profile.

  • Mechanistic Insights: Can be used to investigate the enzymes responsible for paclitaxel metabolism (e.g., cytochrome P450s) and how factors like drug-drug interactions or genetic polymorphisms affect its metabolic clearance.

Investigating Drug-Target Engagement and Signaling Pathways

The mechanism of action of paclitaxel involves its binding to β-tubulin, leading to microtubule stabilization, cell cycle arrest, and ultimately apoptosis. While the primary target is known, the downstream effects on cellular metabolism and signaling are complex. ¹³C-labeled paclitaxel, in combination with metabolomics and proteomics techniques, can be a powerful tool to probe these effects.

Potential Applications:

  • Target Engagement Studies: By using labeled paclitaxel, it may be possible to quantify the amount of drug bound to its target, providing insights into drug-target kinetics.

  • Metabolic Flux Analysis (MFA): While not directly tracing the carbon from paclitaxel into central metabolism, administering unlabeled paclitaxel alongside a ¹³C-labeled nutrient (e.g., ¹³C-glucose or ¹³C-glutamine) allows for the quantification of metabolic pathway alterations induced by the drug. This can reveal how cancer cells adapt their metabolism in response to treatment and identify potential metabolic vulnerabilities that could be targeted to overcome drug resistance.

Visualizations of Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Sample (e.g., Plasma) B Spike with ¹³C-Paclitaxel (IS) A->B C Liquid-Liquid Extraction (e.g., with TBME) B->C D Evaporation & Reconstitution C->D E UPLC Separation D->E F Mass Spectrometry (ESI+, MRM) E->F G Peak Integration & Area Ratio Calculation (Analyte/IS) F->G H Quantification using Calibration Curve G->H I Pharmacokinetic Modeling H->I

Caption: Workflow for quantitative analysis of paclitaxel using ¹³C-paclitaxel.

Paclitaxel's Mechanism of Action and Metabolic Impact

G cluster_0 Paclitaxel Action cluster_1 Cellular Consequences cluster_2 Metabolic Reprogramming (Investigated with ¹³C-Tracers) paclitaxel Paclitaxel (¹³C-Labeled) tubulin β-Tubulin paclitaxel->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes Polymerization mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis glycolysis Glycolysis mitotic_arrest->glycolysis Alters Flux tca TCA Cycle mitotic_arrest->tca Alters Flux ppp Pentose Phosphate Pathway mitotic_arrest->ppp Alters Flux synthesis Biomass Synthesis glycolysis->synthesis tca->synthesis ppp->synthesis

Caption: Paclitaxel's mechanism and its impact on cellular metabolism.

Conceptual Workflow for ¹³C-Metabolic Flux Analysis

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) B Treatment with Unlabeled Paclitaxel A->B C Metabolite Extraction B->C D LC-MS/MS or GC-MS Analysis C->D E Determination of Mass Isotopomer Distributions (MIDs) D->E G Flux Estimation using Software (e.g., INCA, Metran) E->G F Metabolic Network Model F->G H Quantification of Metabolic Fluxes G->H

Caption: Conceptual workflow for ¹³C-Metabolic Flux Analysis.

Synthesis of ¹³C-Labeled Paclitaxel

The synthesis of ¹³C-labeled paclitaxel is a complex process that typically involves the semi-synthesis from a precursor molecule. One common precursor is 10-deacetylbaccatin III, which is naturally found in the needles of the yew tree. The ¹³C labels are generally introduced in the C-13 side chain, which is synthetically attached to the baccatin (B15129273) III core. For example, [¹³C₆]-Paclitaxel often has the six carbons of the benzoyl group at the C-2 position labeled. The multi-step synthesis requires specialized expertise in organic chemistry and isotope labeling. The availability of custom synthesis services from specialized chemical companies has made ¹³C-labeled paclitaxel accessible to the broader research community.

Conclusion

Carbon-13 labeled paclitaxel is an indispensable tool for researchers and drug developers in the field of oncology. Its primary role as an internal standard in LC-MS/MS assays provides the accuracy and precision necessary for robust pharmacokinetic and bioequivalence studies. Furthermore, the potential to use ¹³C-labeled paclitaxel to directly trace the drug's metabolic fate and to probe its effects on cellular metabolism opens up new avenues for understanding its mechanism of action, identifying mechanisms of resistance, and ultimately, for the development of more effective and personalized cancer therapies. The methodologies and data presented in this guide underscore the significant advantages of incorporating stable isotope-labeled compounds into the drug development pipeline.

A Technical Guide to Procuring and Utilizing High-Purity Paclitaxel-13C6 for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers seeking to procure high-purity Paclitaxel-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of paclitaxel (B517696) in complex biological matrices. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Sourcing High-Purity this compound: A Comparative Analysis

The selection of a reliable supplier for this compound is critical to ensure the accuracy and reproducibility of research data. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of comprehensive analytical documentation. Below is a comparative table summarizing the specifications of this compound from various reputable suppliers.

SupplierProduct NameCAS Number (Unlabeled)Molecular FormulaChemical PurityIsotopic EnrichmentAvailable Pack SizesStorage
Nucleosyn [13C6]-Paclitaxel33069-62-4C₄₁¹³C₆H₅₁NO₁₄≥95%≥98%5mg, 10mg, 25mg, bulk-20°C
LGC Standards This compound33069-62-4C₄₁¹³C₆H₅₁NO₁₄>95% (HPLC)[1]Not specified0.5mg, 5mg[1]-20°C[1]
Santa Cruz Biotechnology This compound33069-62-4C₄₁¹³C₆H₅₁NO₁₄Not specifiedNot specifiedNot specifiedNot specified
United States Biological Paclitaxel-13CNot specifiedC₄₁¹³C₆H₅₁NO₁₄Highly PurifiedNot specified1mgRT/4°C
Shimadzu [13C6]-Paclitaxel33069-62-4C₄₁¹³C₆H₅₁NO₁₄≥98%≥99% ¹³C[2]1mg, 5mg, 10mg, 25mg, 100mg[3]Not specified
Pharmaffiliates This compound379688-61-6C₄₁¹³C₆H₅₁NO₁₄Not specifiedNot specifiedNot specified2-8°C Refrigerator[4]
ChromaDex PACLITAXEL C13 LABELED(P)379688-61-6¹³C₆C₄₁H₅₁NO₁₄Not specifiedNot specified1mg, 5mg[5][6]-20°C[6]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, isotopic enrichment, and other quality control parameters.

Experimental Protocol: Quantification of Paclitaxel in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following protocol is a synthesized methodology based on established procedures for the accurate quantification of paclitaxel in human plasma. This compound is utilized as an internal standard (IS) to correct for variability during sample preparation and analysis.

Materials and Reagents
  • Paclitaxel (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Stock and Working Solutions
  • Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve paclitaxel in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the paclitaxel stock solution with methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation

A protein precipitation method is commonly employed for plasma sample preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paclitaxel: m/z 854.4 → 286.2

    • This compound: m/z 860.4 → 292.2

Data Analysis

The concentration of paclitaxel in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards with known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of paclitaxel using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma add_is Spike with This compound (IS) plasma->add_is precip Protein Precipitation (Methanol + 0.1% Formic Acid) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification (vs. Calibration Curve) ratio_calc->quantification

Caption: Workflow for Paclitaxel Quantification using this compound.

References

A Guide to the Certificate of Analysis for Paclitaxel-13C6: Ensuring Quality and Precision in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Certificate of Analysis (CoA) is a critical document in the pharmaceutical and research sectors, serving as a formal declaration that a specific product batch has undergone rigorous testing and meets established quality and safety standards.[1][2][3][4] For researchers, scientists, and drug development professionals utilizing highly specific compounds like Paclitaxel-13C6, the CoA is not merely a formality but the foundational proof of identity, purity, and potency. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for this compound, a stable isotope-labeled version of the widely used chemotherapy agent, Paclitaxel.

This compound is primarily used as an internal standard for the quantification of Paclitaxel in biological samples using mass spectrometry. Its six Carbon-13 atoms give it a distinct, heavier mass without altering its chemical properties, allowing for precise differentiation from the unlabeled drug. The CoA guarantees that this critical research tool is reliable, accurate, and fit for purpose.

Decoding the Certificate of Analysis: Key Sections

A CoA for this compound is typically organized into sections that provide comprehensive information about the product's identity, quality, and testing parameters.

Product Identification and Properties

This initial section provides fundamental details about the compound.

ParameterTypical Information
Product Name This compound
CAS Number 379688-61-6[5]
Molecular Formula C₄₁¹³C₆H₅₁NO₁₄[6]
Molecular Weight 859.87 g/mol [6]
Appearance White to Off-White Solid
Solubility Soluble in DMSO[6], Methanol (B129727)
Storage -20°C, protected from light[5][7][8]

Quantitative Analytical Data Summary

This core section summarizes the results of all quality control tests. It provides the quantitative data that certifies the product's quality against predefined specifications.

Analytical TestSpecificationResultMethodology
Chemical Purity ≥95%[7]99.5%HPLC-UV
Isotopic Enrichment ≥98%99.2%LC-MS/MS
Identity Confirmation Conforms to StructureConforms¹H-NMR, Mass Spectrometry
Assay (as is) 95.0% - 105.0%98.7%HPLC or qNMR
Residual Solvents ≤0.5%<0.1%¹H-NMR / GC-MS
Water Content ≤1.0%0.2%Karl Fischer Titration

Detailed Experimental Protocols

The values presented in the CoA are derived from specific, validated analytical methods. Understanding these protocols is crucial for interpreting the results and for replicating similar analytical conditions in the laboratory.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate this compound from any impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm).[9]

  • Mobile Phase : A gradient or isocratic mixture of Acetonitrile (B52724) and water or a buffer like potassium dihydrogen phosphate.[9][10] A common isocratic condition is a 60:40 (v/v) mixture of Acetonitrile and water.[9]

  • Flow Rate : 1.0 - 1.5 mL/min.[10][11]

  • Column Temperature : 30 °C.[10]

  • Detection : UV absorbance at 227 nm or 230 nm.[9][10]

  • Injection Volume : 5 - 20 µL.[10][12]

  • Sample Preparation : The this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Standard Dissolve Dissolve in Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (227 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Result Report Result Calculate->Result

Fig 1. Workflow for HPLC Purity Analysis.

Protocol 2: Identity and Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS confirms the molecular weight of this compound and determines its isotopic enrichment. This is critical for its function as an internal standard. The method uses multiple reaction monitoring (MRM) for high specificity.

  • Instrumentation : An ultra-performance liquid chromatography (UPLC) system coupled to a triple-quadrupole mass spectrometer.

  • Chromatographic Conditions : A rapid separation is achieved on a C18 column using a mobile phase like methanol and 0.1% aqueous formic acid (75:25, v/v).[13]

  • Ionization Mode : Positive electrospray ionization (ESI+).[13]

  • Mass Transitions (MRM) : The instrument is set to monitor specific precursor-to-product ion transitions.

    • For Paclitaxel (unlabeled) : m/z 876.2 → 307.9 (as Na+ adduct) or m/z 854.5 → 286.1 (as H+ adduct).[13][14]

    • For this compound (labeled) : m/z 882.2 → 313.9 (as Na+ adduct) or m/z 860.5 → 292.0 (as H+ adduct).[13][15]

  • Data Analysis : Isotopic enrichment is calculated by comparing the peak area of the this compound mass transition to the area of the transition corresponding to the unlabeled Paclitaxel.

Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides a detailed fingerprint of the molecule's structure, confirming the identity and arrangement of protons. The resulting spectrum is compared against a reference spectrum of Paclitaxel to ensure structural integrity.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : 5-10 mg of the substance is dissolved in ~0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Data Acquisition : A standard ¹H pulse program is run. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • Data Analysis : The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction). The chemical shifts (ppm) and coupling constants of the observed peaks are compared to literature values for Paclitaxel to confirm the structure.[16] The absence of significant impurity peaks also contributes to the purity assessment.

Mechanism of Action: Paclitaxel Signaling Pathway

While not part of the CoA itself, understanding the mechanism of action of Paclitaxel is essential for the professionals using it. Paclitaxel's primary antitumor effect comes from its ability to stabilize microtubules, which are crucial for cell division.[17][18] This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[19][20]

Paclitaxel_MoA cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubule Dynamic Microtubules Paclitaxel->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stable_MT Hyperstabilized Non-functional Microtubules Microtubule->Stable_MT Inhibits Depolymerization Mitotic_Spindle Mitotic Spindle Disruption Stable_MT->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Fig 2. Paclitaxel's Mechanism of Action.

This diagram illustrates how Paclitaxel interferes with the natural dynamics of microtubules. By promoting polymerization and inhibiting depolymerization, it creates overly stable and non-functional microtubule structures.[17][19] This disruption activates the mitotic checkpoint, halting the cell cycle and ultimately triggering apoptotic pathways to eliminate the cancerous cell.[18][20]

References

A Technical Guide to Understanding the Mass Shift of Paclitaxel-¹³C₆ Versus Unlabeled Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass shift observed between unlabeled paclitaxel (B517696) and its stable isotope-labeled counterpart, Paclitaxel-¹³C₆. Understanding this mass shift is fundamental for the application of Paclitaxel-¹³C₆ as an internal standard in quantitative bioanalysis, metabolism studies, and pharmacokinetic assessments.

The Principle of Isotopic Labeling and Mass Shift

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their heavier, stable isotopes. In the case of Paclitaxel-¹³C₆, six carbon atoms (¹²C) in the paclitaxel molecule are replaced with the heavier carbon isotope, ¹³C.

The mass of a carbon-12 (¹²C) atom is approximately 12.0000 atomic mass units (amu), while a carbon-13 (¹³C) atom has a mass of approximately 13.00335 amu. This difference in mass, though small for a single atom, becomes significant when multiple atoms are substituted. The resulting isotopically labeled molecule is chemically identical to its unlabeled counterpart but can be distinguished by its increased mass using mass spectrometry. This mass difference, or "mass shift," is precise and predictable.

The primary advantage of using a stable isotope-labeled compound like Paclitaxel-¹³C₆ as an internal standard is that it co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer. This co-elution and similar ionization behavior allow for accurate quantification of the unlabeled drug by correcting for variations in sample preparation and instrument response.

Quantitative Data: Paclitaxel vs. Paclitaxel-¹³C₆

The mass shift between unlabeled paclitaxel and Paclitaxel-¹³C₆ is a direct result of the incorporation of six ¹³C atoms. The following table summarizes the key mass-related properties of both compounds.

PropertyUnlabeled PaclitaxelPaclitaxel-¹³C₆Mass Shift (amu)
Molecular Formula C₄₇H₅₁NO₁₄C₄₁¹³C₆H₅₁NO₁₄N/A
Exact Mass (Monoisotopic) 853.3361859.3562+6.0201
Average Molecular Weight 853.906859.941+6.035

Note: The exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The mass shift is calculated as the difference between the exact masses of the labeled and unlabeled compounds.

Experimental Protocol: Mass Spectrometric Analysis

The following is a representative protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of paclitaxel and Paclitaxel-¹³C₆.

3.1 Sample Preparation (Plasma)

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (B52724) containing the Paclitaxel-¹³C₆ internal standard at a known concentration.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2 Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Unlabeled Paclitaxel: Precursor ion (Q1) m/z 854.4 → Product ion (Q3) m/z 286.1.

    • Paclitaxel-¹³C₆: Precursor ion (Q1) m/z 860.4 → Product ion (Q3) m/z 286.1.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimized for the specific instrument.

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

G cluster_unlabeled Unlabeled Paclitaxel cluster_labeled Paclitaxel-¹³C₆ unlabeled_paclitaxel Paclitaxel Molecule (C₄₇H₅₁NO₁₄) unlabeled_mass Mass = M unlabeled_paclitaxel->unlabeled_mass Contains only ¹²C at specific positions labeled_paclitaxel Paclitaxel-¹³C₆ Molecule (C₄₁¹³C₆H₅₁NO₁₄) unlabeled_paclitaxel->labeled_paclitaxel Isotopic Labeling labeled_mass Mass = M + 6.0201 amu labeled_paclitaxel->labeled_mass Six ¹²C atoms replaced by ¹³C

Caption: Conceptual diagram illustrating the replacement of six ¹²C atoms with ¹³C atoms, leading to a predictable mass increase in Paclitaxel-¹³C₆.

G start Plasma Sample (Contains Unlabeled Paclitaxel) step1 Spike with Paclitaxel-¹³C₆ (Internal Standard) start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Injection step3->step4 step5 LC Separation (C18 Column) step4->step5 step6 ESI+ Ionization step5->step6 step7 MS/MS Analysis (MRM Detection) step6->step7 end Data Analysis (Peak Area Ratio) step7->end

Caption: A generalized workflow for the quantitative analysis of paclitaxel in plasma using LC-MS/MS with a ¹³C₆-labeled internal standard.

This guide provides the foundational knowledge for utilizing Paclitaxel-¹³C₆ in research and development. The predictable mass shift allows for its effective use as an internal standard, enabling robust and accurate quantification of paclitaxel in complex biological matrices.

The Pivotal Role of Paclitaxel-13C6 in Preclinical Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a potent anti-mitotic agent, is a cornerstone of chemotherapy regimens for a multitude of cancers.[1] Its mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] Preclinical drug development for paclitaxel and its novel formulations necessitates robust and accurate bioanalytical methods to characterize pharmacokinetics, metabolism, and potential drug interactions. At the heart of these precise measurements lies Paclitaxel-13C6, a stable isotope-labeled internal standard that has become indispensable for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide delves into the multifaceted role of this compound in preclinical research, providing detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Application: The Gold Standard Internal Standard

In the realm of bioanalysis, the accuracy of quantitative data is paramount. Endogenous and exogenous interferences in complex biological matrices such as plasma can significantly impact the reliability of measurements. This compound, by virtue of its six Carbon-13 isotopes, is chemically identical to paclitaxel but possesses a distinct mass. This property allows it to be distinguished by a mass spectrometer while behaving identically to the unlabeled drug during sample extraction, chromatographic separation, and ionization.[4][5] Consequently, it effectively compensates for variations in sample processing and instrument response, ensuring highly accurate and precise quantification of paclitaxel.

Data Presentation: Quantitative Insights from Preclinical Studies

The application of this compound as an internal standard has facilitated the generation of high-quality data in various preclinical settings. The following tables summarize key quantitative findings from studies evaluating novel paclitaxel formulations and drug-drug interactions.

Table 1: Pharmacokinetic Parameters of Paclitaxel Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Reference
Paclitaxel Injection72,845 ± 4524,521 ± 8766.8 ± 1.2[6]
Paclitaxel Thermosensitive Liposomes71,987 ± 3657,843 ± 1,24510.2 ± 2.1[6]

Data are presented as mean ± standard deviation. Paclitaxel concentrations in rat plasma were quantified using an LC-MS/MS method with this compound as the internal standard.

Table 2: In Vitro Cytotoxicity of Paclitaxel Formulations against Ovarian Cancer Cell Lines

Cell LineFormulationIC50 (nM)Reference
OVCAR-3nab-PTX5.6 ± 1.2[7]
OVCAR-3mic-PTX7.8 ± 1.9[7]
SK-OV-3nab-PTX8.2 ± 2.1[7]
SK-OV-3mic-PTX9.5 ± 2.5[7]

IC50 values represent the concentration of the drug that inhibits 50% of cell growth. nab-PTX: nanoparticle albumin-bound paclitaxel; mic-PTX: micellar paclitaxel.

Table 3: Effect of Ketoconazole on the Pharmacokinetics of Orally Administered Paclitaxel in Rats

Treatment GroupCmax (ng/mL)AUC (ng·h/mL)Tmax (h)Reference
Paclitaxel (40 mg/kg)354 ± 873,210 ± 7898[8]
Paclitaxel (40 mg/kg) + Ketoconazole (20 mg/kg)567 ± 1235,890 ± 1,1236[8]

Data are presented as mean ± standard deviation. Paclitaxel concentrations in rat plasma were quantified using an LC-MS/MS method with a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline key experimental protocols where this compound is utilized.

Protocol 1: Quantification of Paclitaxel in Rat Plasma using LC-MS/MS

This protocol is adapted from a study evaluating the pharmacokinetics of paclitaxel thermosensitive liposomes.[6]

1. Sample Preparation:

  • To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether, vortex for 3 minutes, and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm).

  • Mobile Phase: Methanol:0.5 mmol/L ammonium (B1175870) acetate (B1210297) (70:30, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6410A Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Paclitaxel: m/z 854.4 → 286.2

    • This compound: m/z 860.4 → 292.2

  • Fragmentor Voltage: 140 V.

  • Collision Energy: 25 eV.

Protocol 2: In Vitro Metabolism of Paclitaxel in Human Liver Microsomes

This protocol is a general representation based on studies of paclitaxel metabolism.[9][10]

1. Incubation:

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), paclitaxel (10 µM), and NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a total volume of 200 µL of 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding paclitaxel.

  • Incubate for 60 minutes at 37°C.

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile (B52724) containing this compound as the internal standard.

2. Sample Processing:

  • Vortex the mixture and centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Employ chromatographic and mass spectrometric conditions similar to Protocol 1, with additional MRM transitions for the expected metabolites (e.g., 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel).

Mandatory Visualizations

Signaling Pathway

Paclitaxel_Mechanism_of_Action cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubule Microtubule (α/β-tubulin dimers) Paclitaxel->Microtubule Binds to β-tubulin Bcl2 Bcl-2 Paclitaxel->Bcl2 Inhibits StabilizedMicrotubule Stabilized Microtubule Microtubule->StabilizedMicrotubule Promotes assembly & prevents disassembly MitoticSpindle Mitotic Spindle Assembly StabilizedMicrotubule->MitoticSpindle Disrupts dynamics MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers Bcl2->Apoptosis Inhibits

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample SpikeIS Spike with This compound (IS) PlasmaSample->SpikeIS Extraction Liquid-Liquid or Solid-Phase Extraction SpikeIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) Integration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify Paclitaxel Concentration CalibrationCurve->Quantification

References

Methodological & Application

Application Note: Quantification of Paclitaxel in Human Plasma using a Validated LC-MS/MS Method with Paclitaxel-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Paclitaxel (B517696) in human plasma. The methodology employs Paclitaxel-¹³C₆ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Paclitaxel.

Introduction

Paclitaxel is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer[1][2]. Its therapeutic efficacy and toxicity are closely related to plasma concentrations, making accurate quantification essential for pharmacokinetic studies and clinical research[3]. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Paclitaxel-¹³C₆, is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results[3][4]. This document provides a detailed protocol for the quantification of Paclitaxel in human plasma using Paclitaxel-¹³C₆.

Experimental

Materials and Reagents
  • Paclitaxel (≥97% purity)

  • Paclitaxel-¹³C₆ (stable isotope-labeled internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and tert-butyl methyl ether (TBME)[3]

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from accredited biobanks)

Equipment
  • Liquid chromatograph (U)HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Solutions
  • Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Paclitaxel in methanol.

  • Paclitaxel-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Paclitaxel-¹³C₆ in methanol[4].

  • Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and quality control (QC) samples[3]. The IS working solution should be prepared at an appropriate concentration (e.g., 80.7 µg/mL)[3].

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the Paclitaxel-¹³C₆ internal standard working solution[3].

  • For calibration standards and QC samples, add 20 µL of the respective Paclitaxel working solutions. For blank samples, add 20 µL of methanol[3].

  • Vortex the samples for 30 seconds.

  • Add 1.3 mL of tert-butyl methyl ether (TBME) as the extraction solvent[3][5].

  • Vortex vigorously for 5 minutes, followed by centrifugation at 15,000 x g for 5 minutes[6].

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., methanol/water 90:10, v/v or 75:25 methanol/0.1% aqueous formic acid)[3][6].

  • Vortex for 30 seconds and transfer the supernatant to an autosampler vial for LC-MS/MS analysis[6].

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8-3.5 µm particle size[7][8]
Mobile Phase A 0.1% Formic Acid in Water[4][5]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[3][4]
Flow Rate 0.4 mL/min[3][5]
Gradient Isocratic (e.g., 75:25 B:A) or a suitable gradient[3]
Injection Volume 5-20 µL[6]
Column Temperature 25-40°C
Run Time 2-8 minutes[3][4]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 5.0 kV[3][4]
Source Temperature 100 - 120°C[3][8]
Desolvation Temp. 250 - 400°C[3][8]
Collision Gas Argon
MRM Transitions

The following MRM transitions should be monitored. Note that Paclitaxel can form different adducts; the sodium adduct [M+Na]⁺ is commonly observed and provides good sensitivity[3].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paclitaxel 876.2 ([M+Na]⁺)307.9~31
Paclitaxel-¹³C₆ (IS) 882.2 ([M+Na]⁺)313.9~31

Note: The optimal collision energy should be determined empirically on the specific instrument being used.

Data Analysis and Results

A calibration curve is constructed by plotting the peak area ratio of Paclitaxel to the Paclitaxel-¹³C₆ internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression analysis is typically used. The concentration of Paclitaxel in QC and unknown samples is then calculated from this curve.

Method Validation Summary

The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) > 0.99> 0.999[3][5]
Linear Range Dependent on application0.1 - 20 µg/mL[3][5]
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy 80-120%5 ng/mL[3]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)6.37 - 10.88%[5]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)7.21 - 9.05%[5]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)95.01 - 101.28%[5]
Extraction Recovery Consistent and reproducible> 90%[6]
Matrix Effect Monitored and compensated by ISNo significant effect detected[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 200 µL Human Plasma add_is Add Paclitaxel-¹³C₆ (IS) plasma->add_is add_std Spike with Paclitaxel Standards/QCs add_is->add_std lle Liquid-Liquid Extraction (TBME) add_std->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknown Samples curve->quant

Caption: Experimental workflow for Paclitaxel quantification.

internal_standard_principle node_analyte Paclitaxel (Analyte of Interest) node_process Sample Preparation & LC-MS/MS Injection node_analyte->node_process node_is Paclitaxel-¹³C₆ (Internal Standard) node_is->node_process node_sample Plasma Sample node_sample->node_process node_ratio Peak Area Ratio (Analyte / IS) node_process->node_ratio node_variation Systematic & Random Errors (e.g., Matrix Effect, Volume Loss) node_variation->node_process Affects Both Equally node_quant Accurate Quantification node_ratio->node_quant Leads to

Caption: Principle of internal standard use for quantification.

References

Preparation of Paclitaxel-13C6 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of Paclitaxel-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of paclitaxel (B517696) in various biological matrices. The protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage and handling to ensure the integrity and stability of the stock solution. Adherence to this protocol will enable researchers to prepare reliable and consistent this compound standards for use in pharmacokinetic studies, drug metabolism assays, and other quantitative analytical methods.

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and therapeutic drug monitoring. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry, as they exhibit similar chemical and physical properties to the unlabeled analyte, correcting for variability in sample preparation and instrument response.

The preparation of an accurate and stable stock solution of this compound is the foundational step for any quantitative bioanalytical method. This application note provides a comprehensive guide to preparing a stock solution, including information on solubility, solvent selection, and stability.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolventReference(s)
Molecular Weight 859.86 g/mol -N/A
Solubility 5 mg/mLDimethylformamide (DMF)[1]
~5 mg/mLDimethyl Sulfoxide (B87167) (DMSO)[1]
25 mg/mLDimethyl Sulfoxide (DMSO)[2][3]
100 mg/mL (117.1 mM)Dimethyl Sulfoxide (DMSO)[4]
200 mg/mLDimethyl Sulfoxide (DMSO)[5]
1.5 mg/mLEthanol[1]
20 mg/mLEthanol[2][3]
40 mg/mLEthanol[5]
SolubleMethanol[6]
Recommended Storage (Solid) -20°C, desiccated, protected from light-[2][5][7]
Storage Stability (Solid) ≥ 4 years at -20°C-[1]
24 months-[2][3]
Recommended Storage (In Solution) -20°C in aliquotsDMSO[2][7][8]
Storage Stability (In Solution) Use within 3 monthsDMSO[2][3]

Experimental Protocol: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure
  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 1 mM solution, weigh out approximately 0.860 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) of this compound = 859.86 g/mol

      • To make a 1 M solution, you would dissolve 859.86 g in 1 L of solvent.

      • To make a 1 mM solution, you would dissolve 859.86 mg in 1 L of solvent, which is equivalent to 0.85986 mg in 1 mL.

  • Dissolution:

    • Transfer the weighed this compound to a clean, dry microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous DMSO. For 0.860 mg of this compound, add 1.0 mL of DMSO to achieve a 1 mM concentration.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • Optional: If the compound is slow to dissolve, brief sonication in a room temperature water bath can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

    • Store the aliquots at -20°C, protected from light.[2][7][8]

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Accurately Weigh This compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation and storage of a this compound stock solution.

Stability and Handling

  • Solid Compound: this compound as a solid is stable for at least 4 years when stored at -20°C and protected from light.[1]

  • Stock Solution in DMSO: Once in solution, the stock should be used within 3 months for optimal potency.[2][3] To minimize degradation, it is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Aqueous Solutions: Paclitaxel has very low solubility in aqueous buffers.[5] When preparing working solutions in aqueous media (e.g., cell culture medium), it is recommended to dilute the DMSO stock solution immediately before use. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity in cellular assays. Precipitation may occur upon dilution in aqueous media; therefore, it is important to ensure the final concentration is below the solubility limit in the final medium.

Conclusion

The protocol described in this application note provides a reliable method for preparing a stable and accurate stock solution of this compound. By following these guidelines, researchers can ensure the quality of their internal standards, leading to more precise and reproducible results in the quantitative analysis of paclitaxel. Careful attention to weighing, complete dissolution, and proper storage are paramount to maintaining the integrity of the stock solution.

References

Application Note: Quantitative Analysis of Paclitaxel in Human Plasma with 13C6-Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (B517696) is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Therapeutic drug monitoring of paclitaxel is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of paclitaxel in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard (13C6-Paclitaxel).

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantitative analysis of paclitaxel in human plasma.

Materials and Reagents
  • Paclitaxel (reference standard)

  • 13C6-Paclitaxel (internal standard)[1]

  • HPLC-grade methanol (B129727), acetonitrile, and water[1][5]

  • Formic acid[1][6]

  • tert-Butyl methyl ether (TBME)[1]

  • Chloroform (alternative for liquid-liquid extraction)[5]

  • Sodium chloride[1]

  • Ammonium (B1175870) acetate[6]

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., CN 96-well SPE cartridge plate)[6]

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1][6]

  • Analytical column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm)[1][6]

  • Micro-centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of paclitaxel and 13C6-Paclitaxel in methanol at a concentration of 1 mg/mL.[5] Store at -20°C.[1]

  • Working Solutions: Prepare serial dilutions of the paclitaxel stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution: Dilute the 13C6-Paclitaxel stock solution with methanol to achieve a final concentration of 80.7 µg/mL.[1]

Sample Preparation

Two common methods for extracting paclitaxel from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • To 200 µL of human plasma in a micro-centrifuge tube, add 20 µL of the 13C6-Paclitaxel internal standard working solution.

  • Add 1.3 mL of cold tert-butyl methyl ether (TBME).

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 200 µL of a methanol-water solution (80:20, v/v) containing 20mM sodium chloride.[1]

  • Vortex mix for 30 seconds before injection into the UPLC-MS/MS system.

  • To 50 µL of human plasma, add 50 µL of the internal standard solution (100.0 ng/mL).

  • Add 100 µL of 0.2 mM ammonium acetate (B1210297) solution and mix.

  • Condition a CN 96-well SPE cartridge plate with 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution.

  • Load the sample mixture onto the SPE plate.

  • Wash the cartridge with 400 µL of 10 mM ammonium acetate solution, followed by 400 µL of a methanol/10 mM ammonium acetate solution (20:80, v/v).

  • Elute the analytes with 400 µL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

UPLC-MS/MS Conditions
  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm i.d.[1]

    • Mobile Phase: Methanol and 0.1% aqueous formic acid (75:25, v/v).[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 5 µL.[6]

    • Run Time: 2.0 minutes.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Paclitaxel: m/z 876.2 → 307.9 (Na+ adduct).[1]

      • 13C6-Paclitaxel: m/z 882.2 → 313.9 (Na+ adduct).[1]

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.[1]

      • Cone Voltage: 50 V.[1]

      • Source Temperature: 100°C.[1]

      • Desolvation Temperature: 250°C.[1]

      • Collision Energy: 31 eV.[1]

Data Presentation

The performance of the analytical method is summarized in the following tables.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range0.1021 – 20.42 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Lower Limit of Quantification (LLOQ)5 ng/mL[1]
Limit of Detection (LOD)2 ng/mL[1]

Table 2: Accuracy and Precision

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
1.0216.37 – 10.887.21 – 9.0595.01 – 99.2395.29 – 101.28[1]
5.1056.37 – 10.887.21 – 9.0595.01 – 99.2395.29 – 101.28[1]
10.216.37 – 10.887.21 – 9.0595.01 – 99.2395.29 – 101.28[1]

Table 3: Extraction Recovery

Concentration (µg/mL)Extraction Recovery (%)Reference
1.021105.87[1]
5.105103.91[1]
10.21100.39[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps in method validation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (200 µL) IS Add 13C6-Paclitaxel (Internal Standard) Plasma->IS LLE Liquid-Liquid Extraction (TBME) IS->LLE Evap1 Evaporation LLE->Evap1 Recon Reconstitution Evap1->Recon UPLC UPLC Separation (C18 Column) Recon->UPLC MS Tandem Mass Spectrometry (MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Paclitaxel Calibration->Quant

Caption: Experimental workflow for Paclitaxel quantification.

G cluster_parameters Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

Using Paclitaxel-¹³C₆ for Pharmacokinetic Studies of Taxol®

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Paclitaxel (B517696), the active ingredient in Taxol®, is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Its therapeutic efficacy and toxicity are closely related to its pharmacokinetic profile.[3][4][5] Therefore, accurate and reliable quantification of paclitaxel in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. Due to its complex, non-linear pharmacokinetics, precise analytical methods are essential.[3][5] The use of a stable isotope-labeled internal standard, such as Paclitaxel-¹³C₆, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it minimizes experimental variability and enhances assay accuracy and precision.[6][7][]

This document provides detailed protocols for the use of Paclitaxel-¹³C₆ in pharmacokinetic studies of Taxol®, aimed at researchers, scientists, and drug development professionals.

Key Applications

  • Definitive Pharmacokinetic Analysis: Elucidating the absorption, distribution, metabolism, and excretion (ADME) of paclitaxel.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of paclitaxel.[7]

  • Therapeutic Drug Monitoring: Individualizing patient dosage regimens to optimize efficacy and minimize toxicity.

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of paclitaxel.[9]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for paclitaxel and typical validation results for an LC-MS/MS method using Paclitaxel-¹³C₆.

Table 1: Pharmacokinetic Parameters of Paclitaxel (Taxol®)

ParameterValueConditions
Clearance (CL) 12.0 L/h/m² (Median)175 mg/m² as a 3-hour infusion[3][4]
Volume of Distribution (Vd) 55 liters/m²275 mg/m² dose[10]
Terminal Half-Life (t½) 3.0 to 52.7 hoursFollowing 3 and 24-hour infusions at doses of 135 and 175 mg/m²[11]
Plasma Protein Binding ~90-95%---
Peak Plasma Concentration (Cmax) 5.1 µM (Median)175 mg/m² as a 3-hour infusion[3][4]

Note: Paclitaxel exhibits non-linear pharmacokinetics, and these values can vary depending on the dose, infusion duration, and patient population.[3][5]

Table 2: Typical LC-MS/MS Method Validation Parameters using Paclitaxel-¹³C₆

ParameterTypical Value
Linearity (r²) > 0.999[6]
Lower Limit of Quantification (LLOQ) 0.25 - 5 ng/mL[12][13]
Intra-day Precision (%CV) 6.37 - 10.88%[6]
Inter-day Precision (%CV) 7.21 - 9.05%[6]
Intra-day Accuracy (%) 95.01 - 99.23%[6]
Inter-day Accuracy (%) 95.29 - 101.28%[6]
Extraction Recovery (%) 100.39 - 105.87%[6]

Experimental Protocols

Protocol 1: Quantification of Paclitaxel in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of paclitaxel in human plasma using Paclitaxel-¹³C₆ as an internal standard.

1. Materials and Reagents

  • Paclitaxel analytical standard

  • Paclitaxel-¹³C₆ (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water[6]

  • Formic acid[6]

  • Tert-butyl methyl ether (TBME)[6][14]

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions

  • Paclitaxel Stock Solution (1 mg/mL): Dissolve 1 mg of paclitaxel in 1 mL of acetonitrile.[15]

  • Paclitaxel-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Paclitaxel-¹³C₆ in 1 mL of methanol.

  • Paclitaxel Working Solutions: Prepare a series of working solutions by serially diluting the paclitaxel stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Paclitaxel-¹³C₆ stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[6][14]

  • Add 20 µL of the Paclitaxel-¹³C₆ internal standard working solution to each plasma sample (except for blank samples).

  • Add 20 µL of the appropriate paclitaxel working solution to each calibration standard sample. For unknown samples, add 20 µL of methanol:water (50:50, v/v).

  • Vortex mix for 30 seconds.

  • Add 1.3 mL of tert-butyl methyl ether (TBME).[6]

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 column (e.g., 150 x 2.1 mm, 3.5 µm).[13][14]

  • Mobile Phase: Methanol and 0.1% aqueous formic acid (75:25, v/v).[6][13]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 10-50 µL.[2]

  • Column Temperature: 25°C.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).[13]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paclitaxel: m/z 876.2 → 307.9 (as Na+ adduct).[6]

    • Paclitaxel-¹³C₆: m/z 882.2 → 313.9 (as Na+ adduct).[6]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of paclitaxel to Paclitaxel-¹³C₆ against the concentration of the calibration standards.

  • Determine the concentration of paclitaxel in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Paclitaxel Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Paclitaxel-¹³C₆ (IS) plasma->add_is add_cal Add Calibration Standard or Blank add_is->add_cal vortex1 Vortex add_cal->vortex1 add_tbme Add TBME (1.3 mL) vortex1->add_tbme vortex2 Vortex add_tbme->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification G paclitaxel Paclitaxel (Taxol®) microtubules β-tubulin Subunit of Microtubules paclitaxel->microtubules Binds to stabilization Microtubule Stabilization (Prevents Depolymerization) microtubules->stabilization mitotic_spindle Mitotic Spindle Malfunction stabilization->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis jnk_sapk JNK/SAPK Pathway Activation apoptosis->jnk_sapk bcl2 Modulation of Bcl-2 Family Proteins apoptosis->bcl2

References

Application of Paclitaxel-13C6 in Cell-Based Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Understanding the cellular uptake and accumulation of paclitaxel is crucial for evaluating its efficacy and the mechanisms of drug resistance. Stable isotope-labeled compounds, such as Paclitaxel-13C6, are invaluable tools in drug metabolism and pharmacokinetic studies. The use of this compound in cell-based uptake assays, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provides a highly sensitive and specific method for quantifying intracellular drug concentrations. This approach eliminates the need for radioactive labels and offers a more accurate measurement compared to methods that do not use an ideal internal standard.[1][2][3][4]

This document provides detailed protocols for utilizing this compound in cell-based uptake assays and subsequent quantification by LC-MS/MS.

Experimental Protocols

Cell Culture and Seeding

A suitable cancer cell line (e.g., MCF-7, MDA-MB-231 for breast cancer, or A549 for lung cancer) should be selected for the assay.

  • Cell Culture: Culture the selected cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 24-well or 96-well plates at a density that will result in 70-95% confluency on the day of the experiment.[5]

    • Incubate the plates for 24-48 hours to allow for cell attachment and growth.[5]

This compound Cellular Uptake Assay

This protocol describes a time-course experiment to determine the rate of this compound uptake.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound in pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to the desired final concentrations.

  • Uptake Experiment:

    • On the day of the assay, aspirate the growth medium from the cell plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to each well to initiate the uptake.

    • Incubate the plates at 37°C for various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • To stop the uptake at each time point, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular this compound.

    • After the final wash, aspirate all residual PBS. The plates can be stored at -80°C until cell lysis and analysis.

Cell Lysis and Sample Preparation for LC-MS/MS
  • Cell Lysis:

    • To each well, add a predetermined volume of lysis buffer (e.g., RIPA buffer or a solution of 70% methanol (B129727) with an internal standard like d5-Paclitaxel). The volume should be sufficient to cover the cell monolayer.

    • Incubate on a shaker for 10-15 minutes at 4°C to ensure complete cell lysis.

  • Protein Precipitation and Extraction:

    • Transfer the cell lysate from each well to a microcentrifuge tube.

    • Add a protein precipitation solvent, such as ice-cold acetonitrile, at a 3:1 ratio (solvent:lysate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the intracellular this compound, to a new set of tubes for LC-MS/MS analysis.

LC-MS/MS Quantification of Intracellular this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer is used.[6][7]

  • Chromatographic Conditions (Representative):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8][9]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[8][9]

    • Gradient: A suitable gradient to separate this compound from potential contaminants.

    • Flow Rate: 0.2 - 0.4 mL/min.[6][7][8]

    • Column Temperature: 30-40°C.[8]

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[9]

    • Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for this compound and the internal standard.

      • This compound: m/z 860.5 > 292.0[9]

      • Paclitaxel (unlabeled): m/z 854.5 > 286.0[9]

      • d5-Paclitaxel (Internal Standard): m/z 859.6 > 574.1[10]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the intracellular concentration to the protein content of each sample, determined by a protein assay (e.g., BCA assay) performed on a separate aliquot of the cell lysate.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table.

Time Point (minutes)Intracellular this compound (ng/mg protein)Standard Deviation
00.50.1
512.81.5
1535.23.1
3068.95.7
6095.48.2
120110.79.9

Table 1: Representative time-course of this compound uptake in a cancer cell line. Data are presented as the mean intracellular concentration ± standard deviation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound cell-based uptake assay.

Paclitaxel-Induced Apoptotic Signaling Pathway

signaling_pathway paclitaxel This compound microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2_phos bax_activation Bax/Bak Activation bcl2_phos->bax_activation cytochrome_c Cytochrome c Release bax_activation->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

References

Application Note: Sample Preparation for the Bioanalysis of Paclitaxel using a 13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the extraction of Paclitaxel (B517696) from human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common sample preparation techniques are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method utilizes Paclitaxel-13C6 as an internal standard to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Paclitaxel.

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers. Therapeutic drug monitoring and pharmacokinetic studies of Paclitaxel are crucial for optimizing dosing regimens and minimizing toxicity. Accurate and reliable quantification of Paclitaxel in biological matrices such as plasma is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.

This document outlines three robust and validated sample preparation methodologies for the analysis of Paclitaxel in human plasma using this compound as the internal standard.

Materials and Reagents

  • Paclitaxel analytical standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methyl-tert-butyl ether (MTBE)

  • Formic acid

  • Ammonia solution

  • Ultrapure water

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • SPE manifold

Stock and Working Solutions Preparation

3.1. Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Paclitaxel in methanol to achieve a final concentration of 1 mg/mL.

3.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

3.3. Paclitaxel Working Solutions: Prepare a series of working solutions by serially diluting the Paclitaxel stock solution with methanol to create calibration standards and quality control (QC) samples.

3.4. Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.[1]

Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for sample cleanup.

Protocol:

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 5 µL of the internal standard working solution (e.g., 4 µg/mL).[2]

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[2]

  • Vortex the mixture for 10 seconds.[2]

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.[2]

  • Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Workflow for Protein Precipitation

plasma 100 µL Plasma Sample is Add 5 µL IS Working Solution plasma->is ppt Add 400 µL Acetonitrile (0.1% FA) is->ppt vortex Vortex (10s) ppt->vortex centrifuge Centrifuge (16,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 10 µL of the internal standard working solution (500 ng/mL).[1]

  • Add 500 µL of methyl-tert-butyl ether (MTBE).[1]

  • Vortex for 2 minutes.[1]

  • Centrifuge at 12,000 x g for 5 minutes at room temperature.[1]

  • Freeze the aqueous layer by placing the samples in a -80°C freezer for 25 minutes.[1]

  • Transfer the organic supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[1]

  • Reconstitute the dried residue in 100 µL of acetonitrile:water:formic acid (50:50:0.1, v/v/v).[1]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

plasma 100 µL Plasma Sample is Add 10 µL IS Working Solution plasma->is lle Add 500 µL MTBE is->lle vortex Vortex (2 min) lle->vortex centrifuge Centrifuge (12,000 x g, 5 min) vortex->centrifuge freeze Freeze (-80°C, 25 min) centrifuge->freeze supernatant Transfer Organic Layer freeze->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte.

Protocol:

  • Conditioning: Condition the SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.[3]

  • Sample Loading: To 200 µL of plasma, add 10 µL of the internal standard working solution. Vortex and centrifuge. Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[3]

  • Washing: Wash the cartridge with 250 µL of water/acetonitrile (70:30 v/v).[3]

  • Elution: Elute Paclitaxel and the internal standard with 2 x 250 µL of acetonitrile containing 1% ammonia.[3]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 200 µL of water/acetonitrile (50:50 v/v) with 0.5% 20 µM sodium acetate.[3]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

condition Condition SPE Cartridge load Load Pre-treated Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: Quantification of Paclitaxel and Paclitaxel-13C6 by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Paclitaxel (B517696) and its stable isotope-labeled internal standard, Paclitaxel-13C6, in biological matrices using tandem mass spectrometry (MS/MS). The described methods are essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and cancer chemotherapy research. This document outlines optimized Multiple Reaction Monitoring (MRM) transitions, sample preparation procedures, liquid chromatography conditions, and mass spectrometer settings to ensure sensitive and reliable quantification.

Introduction

Paclitaxel is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3][4] Its therapeutic efficacy and toxicity are closely related to its plasma concentration, making accurate quantification crucial for clinical and research applications.[5] Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[2][6][7] This method allows for the precise measurement of Paclitaxel concentrations in complex biological samples like plasma and serum.[1][6][8] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[5][9]

Experimental

Materials and Reagents
  • Paclitaxel standard

  • This compound (internal standard)[10]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • tert-Butyl methyl ether (MTBE)

  • Human plasma/serum (blank)

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analytes. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE) [7][11]

  • To 200 µL of plasma/serum sample, add the internal standard solution (this compound).

  • Add 1.3 mL of tert-butyl methyl ether (TBME).[5][12]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at high speed (e.g., 5000 rpm) for 5 minutes to separate the layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[1]

Protocol 2: Solid-Phase Extraction (SPE) [1][2]

  • To a plasma/serum sample, add the internal standard solution.

  • Condition an appropriate SPE cartridge (e.g., C18 or SOLA™) with methanol followed by water.[1]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent).

  • Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

Liquid Chromatography

Chromatographic separation is typically performed using a C18 reversed-phase column.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B Acetonitrile with 0.1% Formic acid[9]
Gradient Isocratic or gradient elution can be used. A typical starting condition is 45% B.[9]
Flow Rate 0.3 - 0.8 mL/min[6][9]
Column Temperature 30-40 °C[4][6]
Injection Volume 5-10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for this analysis.

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 3.5 - 5.0 kV[5][9]
Source Temperature 120 - 500 °C[6][9]
Desolvation Temperature 250 - 450 °C[5][6]
Cone Gas Flow 50 L/Hr[6]
Desolvation Gas Flow 650 L/Hr[6]
Collision Gas Argon

MRM Transitions

The selection of appropriate precursor and product ions is crucial for the specificity and sensitivity of the assay. The following table summarizes the commonly used MRM transitions for Paclitaxel and this compound.

Table 3: MRM Transitions for Paclitaxel and this compound

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
Paclitaxel 854.4[2]286.2[2]24[2]
854.5[4][9]286.0[9]20[9]
876.2 (Na+ adduct)[5][12]307.9 (Na+ adduct)[5][12]31[5]
This compound 860.5[9]292.0[9]20[9]
882.2 (Na+ adduct)[5][12]313.9 (Na+ adduct)[5][12]31[5]

Note: The optimal collision energy may vary depending on the instrument and should be determined empirically.

Data Analysis and Quantitative Results

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Table 4: Representative Quantitative Performance

ParameterTypical Value
Linear Range 0.1 - 10,000 ng/mL[1][9][13]
Lower Limit of Quantification (LLOQ) 0.1 - 6.25 ng/mL[1][13]
Accuracy 85 - 115%
Precision (CV%) < 15%
Extraction Recovery > 85%[14]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard (this compound) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Paclitaxel calibration->quantification

Caption: Workflow for Paclitaxel quantification.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of Paclitaxel in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision. This protocol can be readily implemented in research and drug development laboratories for various applications requiring the measurement of Paclitaxel concentrations.

References

Application Note & Protocol: Paclitaxel-13C6 for Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is a valuable tool to optimize paclitaxel dosing, thereby maximizing therapeutic efficacy while minimizing toxic side effects such as neuropathy.[3][4][5][6] This document provides a detailed application note and protocol for the quantification of paclitaxel in human plasma using a stable isotope-labeled internal standard, Paclitaxel-13C6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[7]

Principle of the Method

This method employs a sensitive and specific LC-MS/MS assay for the determination of paclitaxel in human plasma. This compound is added as an internal standard (IS) to plasma samples, standards, and quality controls. The analyte and IS are extracted from the plasma matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Paclitaxel analytical standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Extraction solvent (e.g., tert-butyl methyl ether, acetonitrile)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of paclitaxel and this compound independently in methanol or acetonitrile at a concentration of 1 mg/mL.[1] Store these stock solutions at -80°C.

  • Working Standard Solutions: Prepare working standard solutions of paclitaxel by serial dilution of the stock solution with methanol or acetonitrile to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

  • Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate paclitaxel working standard solutions to achieve a concentration range, for example, from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Example: Protein Precipitation)
  • To 100 µL of plasma sample (unknown, CS, or QC), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[1]

  • Reconstitute the dried residue in 100 µL of reconstitution solvent.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a suitable percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Paclitaxel: m/z 854.5 > 286.0[1]this compound: m/z 860.5 > 292.0[1]
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis

  • Integrate the peak areas for both paclitaxel and this compound.

  • Calculate the peak area ratio of paclitaxel to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of paclitaxel in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS assay for paclitaxel using this compound as an internal standard, compiled from various sources.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Paclitaxel1 - 1,0001> 0.99
Paclitaxel10 - 10,00010> 0.99[1]
Paclitaxel0.1 - 100.1> 0.998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low3-5.7 to 10.4< 11.3
Medium50-2.5 to 8.9< 9.5
High800-3.8 to 5.2< 7.8

Data are representative and may vary between laboratories and specific assay protocols.[1][2]

Table 3: Recovery

Extraction MethodRecovery (%)
Liquid-Liquid Extraction59.3 - 91.3[1]
Solid-Phase Extraction~116
Protein Precipitation> 85

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Paclitaxel Concentration calibrate->quantify

Caption: Experimental workflow for paclitaxel TDM.

Paclitaxel Signaling Pathway

G cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction paclitaxel Paclitaxel beta_tubulin β-tubulin paclitaxel->beta_tubulin binds pi3k_akt PI3K/Akt Pathway (Inhibition) paclitaxel->pi3k_akt mapk MAPK Pathway (Activation) paclitaxel->mapk bcl2 Bcl-2 Phosphorylation (Inactivation) paclitaxel->bcl2 microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization promotes mitotic_spindle_defect Mitotic Spindle Defect microtubule_stabilization->mitotic_spindle_defect causes g2m_arrest G2/M Phase Arrest mitotic_spindle_defect->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis triggers pi3k_akt->apoptosis inhibits inhibition of mapk->apoptosis promotes bcl2->apoptosis inhibits inhibition of

Caption: Paclitaxel mechanism of action signaling pathway.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of paclitaxel in human plasma. This approach allows for accurate quantification, which is essential for dose individualization to improve patient outcomes. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and clinicians implementing paclitaxel TDM.

References

Troubleshooting & Optimization

Troubleshooting inconsistent internal standard response for Paclitaxel-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inconsistent internal standard response for Paclitaxel-13C6 in bioanalytical assays.

Troubleshooting Guides & FAQs

Question 1: What are the potential causes of a sporadic, inconsistent response for my this compound internal standard (IS) in a few random samples?

An inconsistent internal standard response in a sporadic manner often points to issues introduced during the manual handling stages of sample preparation. Key areas to investigate include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting when adding the IS solution to the sample can lead to variability.

  • Incomplete Mixing: Insufficient vortexing or mixing after adding the IS can result in a non-homogenous sample, leading to inconsistent recovery.

  • Injection Volume Variability: While less common with modern autosamplers, injection inconsistencies can still occur and should be investigated.[1][2]

  • Sample-Specific Matrix Effects: The biological matrix of a single sample may contain unique interfering substances that are not present in others.[3][4]

Question 2: My this compound internal standard response is consistently lower in my study samples compared to my calibration standards and quality controls (QCs). What should I investigate?

A systematic trend of lower IS response in study samples often suggests a difference in the biological matrix between the samples and the standards/QCs. This can lead to what is known as matrix effects, where components in the sample interfere with the ionization of the IS.[3][5]

Key areas to investigate include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the this compound IS in the mass spectrometer.[3][5]

  • Differential Stability: Paclitaxel (B517696) and its IS may have different stability in the matrix of the study samples compared to the cleaner matrix of the calibrators and QCs.[1] Factors like pH and enzymatic activity in the samples can contribute to this.[1]

  • Sample Preparation In-efficiency: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may be less efficient in the more complex matrix of the study samples, leading to lower recovery of the IS.[4][6]

Question 3: I am observing a gradual drift (either increasing or decreasing) in the this compound internal standard response over the course of an analytical run. What could be the cause?

A gradual drift in the IS response often points to instrumental issues or changes in the analytical conditions over time.

  • Instrument Sensitivity Drift: The sensitivity of the mass spectrometer can drift over a long analytical run.[1]

  • Contamination Buildup: Accumulation of contaminants from the samples on the column or in the ion source can lead to a gradual change in ionization efficiency.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition due to improper mixing or evaporation of a volatile component can alter chromatographic conditions and affect the IS response.

  • Temperature Fluctuations: Variations in the column oven or autosampler temperature can impact chromatography and the stability of the analyte and IS.[7][8]

Question 4: What steps can I take to mitigate variability in my this compound internal standard response?

To improve the consistency of your IS response, consider the following strategies:

  • Optimize Sample Preparation:

    • Extraction Method: If using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix interferences.[4][6]

    • Thorough Mixing: Ensure vigorous and consistent mixing at all stages where solutions are added.

    • Evaporation and Reconstitution: Carefully optimize the evaporation step to avoid analyte loss and ensure the residue is fully redissolved in the reconstitution solvent.[9]

  • Chromatographic Separation:

    • Gradient Optimization: Adjust the LC gradient to better separate this compound from co-eluting matrix components.[10][11]

    • Column Selection: Experiment with different column chemistries to improve separation.[12]

  • Mass Spectrometry Parameters:

    • Source Optimization: Re-optimize ion source parameters (e.g., temperature, gas flows, voltage) to ensure robust ionization and minimize the impact of matrix effects.[9][11]

Quantitative Data Summary

Table 1: Paclitaxel Bioanalytical Method Parameters from Literature

ParameterRange/ValueReference
Linearity Range0.5 - 1000.0 ng/mL[6]
10 - 10,000 ng/mL[12]
20 - 20,000 pg/mL[13]
Extraction Recovery59.3 - 91.3%[12]
89.6 - 95.2%[6]
93.0 ± 3.4%[10]
Matrix Effect-3.5 to 6.2%[12]
95.3 - 104.2%[6]
Intra-day Precision (%RSD)< 11.3%[12]
4.3%[10]
Inter-day Precision (%RSD)< 9.9%[14]
9.1%[10]

Experimental Protocols

Example Protocol for Paclitaxel Extraction from Human Plasma

This is a generalized protocol based on common practices in the literature and should be optimized for your specific application.

  • Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a fixed amount of this compound internal standard solution to each sample, calibrator, and QC.

  • Protein Precipitation: Add 400 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.[14]

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.[9]

  • Vortexing and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualized Troubleshooting Workflow

Troubleshooting_Inconsistent_IS_Response Troubleshooting Workflow for Inconsistent this compound IS Response start Inconsistent IS Response Observed pattern Characterize the Pattern of Inconsistency start->pattern sporadic Sporadic Flyers (Random Samples) pattern->sporadic Random systematic Systematic Trend (e.g., Samples vs. Stds/QCs) pattern->systematic Consistent Trend drift Gradual Drift Over Run pattern->drift Over Time pipetting Investigate Pipetting and Mixing Technique sporadic->pipetting injection Check Autosampler Injection Precision sporadic->injection matrix_effects Investigate Matrix Effects systematic->matrix_effects extraction Evaluate Extraction Recovery systematic->extraction stability Assess Analyte/IS Stability in Matrix systematic->stability instrument_drift Check for Instrument Sensitivity Drift drift->instrument_drift contamination Inspect for System Contamination drift->contamination mobile_phase Verify Mobile Phase Integrity drift->mobile_phase optimize_prep Optimize Sample Preparation pipetting->optimize_prep injection->optimize_prep optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom optimize_ms Optimize MS Parameters matrix_effects->optimize_ms extraction->optimize_prep stability->optimize_prep instrument_drift->optimize_ms contamination->optimize_chrom mobile_phase->optimize_chrom

Caption: A flowchart outlining the logical steps for troubleshooting inconsistent internal standard response.

References

Technical Support Center: Paclitaxel-13C6 & Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of Paclitaxel (B517696) using its stable isotope-labeled internal standard, Paclitaxel-13C6. This resource provides detailed guidance for researchers, scientists, and drug development professionals to identify, assess, and minimize the impact of matrix components on analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my Paclitaxel analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix (e.g., plasma, serum, tissue homogenate).[1][2] This interference can lead to either ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of your quantitative results for Paclitaxel.[1][3] Common interfering substances in biological matrices include phospholipids (B1166683), salts, proteins, and metabolites.[4]

Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for all matrix effects?

A: While SIL-IS are the "gold standard" for mitigating matrix effects, they may not always provide perfect compensation.[4][5] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement.[5] However, issues can arise if:

  • Chromatographic Shift: The isotopic label (e.g., ¹³C or deuterium) can sometimes cause a slight shift in retention time, leading to differential matrix effects between Paclitaxel and this compound.[4]

  • Extreme Ion Suppression: If the matrix effect is severe, the signal for both the analyte and the internal standard can be significantly suppressed, compromising the overall sensitivity of the assay.[4]

  • Differential Extraction Recovery: Although rare for a SIL-IS, it's crucial to verify that the extraction recovery is consistent for both compounds.

It is a regulatory expectation (e.g., by the FDA) to evaluate matrix effects as part of method validation to ensure the reliability of the data.[1][6][7]

Q3: How can I quantitatively assess the extent of matrix effects in my Paclitaxel assay?

A: The most common and recommended method is the post-extraction addition experiment .[4][8] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (clean) solvent. This allows for the calculation of a Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[4] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: My this compound internal standard response is highly variable between different plasma lots. What does this mean?

A: High variability in the SIL-IS response across different sources of matrix (e.g., plasma from six to ten different individuals) suggests that the composition of the matrix is inconsistent and is affecting ionization.[2][7] This indicates that your current sample preparation method is not sufficiently removing interfering components, and the method's robustness is compromised. You will need to improve your sample cleanup procedure.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in Paclitaxel quantitation.

Issue 1: Poor reproducibility or accuracy in QC samples.
  • Potential Cause: Unrecognized or variable matrix effects.

  • Troubleshooting Workflow:

A Poor Accuracy/Precision in QCs B Assess Matrix Effect Quantitatively (See Protocol 1) A->B C Is Matrix Factor (MF) between 0.85 and 1.15 and CV < 15% across lots? B->C D Yes: Matrix effect is acceptable. Investigate other sources of error (e.g., pipetting, standard stability). C->D Yes E No: Significant matrix effect detected. C->E No F Optimize Sample Preparation (See Section on Minimization Strategies) E->F G Re-evaluate Matrix Effect F->G G->C

Caption: Troubleshooting workflow for poor assay performance.

  • Action Steps:

    • Quantify the Matrix Effect: Perform the post-extraction addition experiment as detailed in Protocol 1 . Evaluate the Matrix Factor (MF) and the coefficient of variation (%CV) across at least six different lots of your biological matrix.[4][7]

    • Analyze Results: If the MF is consistently outside an acceptable range (typically 0.85-1.15) or if the %CV is high (>15%), a significant matrix effect is present.

    • Enhance Sample Cleanup: Proceed to the "Strategies for Minimizing Matrix Effects" section to select a more appropriate sample preparation technique.

    • Re-validate: After modifying the sample preparation, you must re-assess the matrix effect to confirm the issue is resolved.

Issue 2: Low signal intensity for both Paclitaxel and this compound, especially at the LLOQ.
  • Potential Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most critical step. Severe suppression is often caused by high concentrations of phospholipids or other endogenous components. Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9]

    • Optimize Chromatography: Modify your LC method to improve separation between Paclitaxel and the interfering region of the chromatogram. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a polar-RP column).[3][8][10]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering components.[6][11] A 25- to 40-fold dilution has been shown to reduce ion suppression to less than 20% in some cases.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This protocol allows for the quantitative determination of matrix effects as recommended by regulatory bodies.[7]

Objective: To compare the response of Paclitaxel and this compound in the presence and absence of matrix components.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean solvent (e.g., reconstitution solvent), prepare solutions of Paclitaxel and this compound at two concentrations (e.g., low and high QC levels). (n=3-6 replicates).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the dried extracts with the solutions from Set A.

    • Set C (Extracted Sample - for Recovery): Spike blank biological matrix with Paclitaxel and this compound at the same two concentrations. Process these samples through the entire extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A) Calculate MF for both Paclitaxel and the IS-normalized response.

    • Recovery (RE): RE% = [(Mean Peak Area from Set C) / (Mean Peak Area from Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Paclitaxel) / (MF of this compound)

Interpretation of Results:

ParameterIdeal ValueIndication of a Problem
Matrix Factor (MF) 1.0< 0.85 (Suppression) or > 1.15 (Enhancement)
%CV of MF across lots < 15%> 15% (Lot-to-lot variability)
IS-Normalized MF 0.85 - 1.15Outside this range (IS not tracking the analyte)
Recovery (RE%) Consistent & HighLow or highly variable recovery

Strategies for Minimizing Matrix Effects

If matrix effects are found to be significant, the most effective approach is to improve the sample cleanup process.[8][9]

Sample Preparation Techniques

The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.

cluster_1 Evaluation Criteria A Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) D Fast & Simple High Throughput A->D E Moderate Cleanliness Removes Proteins A->E B Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) F Good Cleanliness Removes Phospholipids & Salts B->F C Solid-Phase Extraction (SPE) (e.g., C18, Mixed-Mode) G Highest Cleanliness Highly Selective C->G

Caption: Comparison of common sample preparation techniques.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Organic solvent (e.g., acetonitrile) is added to precipitate proteins.[12]Fast, simple, inexpensive.Dirty extracts; significant matrix effects from phospholipids often remain.[13]High-throughput screening where speed is prioritized over cleanliness.
Liquid-Liquid Extraction (LLE) Paclitaxel is partitioned into an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).[9][10][14]Cleaner extracts than PPT; effectively removes non-polar lipids and salts.[9]More labor-intensive; potential for emulsions.Assays requiring better cleanliness than PPT. Several published Paclitaxel methods use MTBE.[10][14][15]
Solid-Phase Extraction (SPE) Paclitaxel is retained on a solid sorbent while interferences are washed away.[16]Provides the cleanest extracts and can significantly reduce matrix effects.[8][16]More complex method development; higher cost per sample.Assays requiring the highest level of sensitivity and accuracy, especially with complex matrices.[16]
Quantitative Comparison of Sample Preparation Methods for Paclitaxel

The following table summarizes data from published literature, demonstrating the effectiveness of different extraction methods.

AnalyteSample Prep MethodMatrixRecovery %Matrix Effect %Reference
PaclitaxelLiquid-Liquid (MTBE)Human Plasma85.0 - 91.7%-2.2 to 5.1%[10]
6α-OH-PaclitaxelLiquid-Liquid (MTBE)Human Plasma75.8 - 83.4%-3.5 to 2.3%[10]
PaclitaxelSolid-Phase ExtractionMouse Plasma92.5 ± 4.5%97.1 ± 4.3%[16]
6α-OH-PaclitaxelSolid-Phase ExtractionMouse Plasma95.2 ± 5.5%95.3 ± 5.1%[16]
PaclitaxelProtein PrecipitationHuman PlasmaNot specifiedInvestigated via post-column infusion[12]
PaclitaxelLiquid-Liquid (TBME)Human Plasma>85%Not detected[14]

Note: Matrix Effect % in the study by de Vries et al. (2019) was calculated as a percentage, where values close to 100% indicate minimal effect. The study by Leger (2019) reported the range of suppression/enhancement.

This data illustrates that both LLE (with MTBE) and SPE are highly effective at producing clean extracts with minimal matrix effects and high recovery for Paclitaxel analysis.[10][16]

References

Technical Support Center: Optimizing Paclitaxel-13C6 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclitaxel-13C6 as an internal standard in LC-MS/MS bioanalysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization and use of this compound internal standard.

Question: Why is the response of my this compound internal standard (IS) highly variable across my analytical run?

Answer:

High variability in the internal standard response is a common issue that can compromise the accuracy and reproducibility of your assay.[1] Several factors related to sample preparation, matrix effects, and instrument performance can contribute to this problem. A systematic approach is crucial to identify and resolve the root cause.[1]

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency:

    • Pipetting and Dilution: Ensure pipettes are properly calibrated and that a consistent procedure is used for adding the IS to all samples, including calibration standards and quality controls (QCs).[1]

    • Mixing: Thoroughly vortex or mix samples after adding the IS to ensure it is homogeneously distributed within the matrix.[1]

    • Extraction Recovery: Optimize and validate your extraction procedure (e.g., Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)) to ensure consistent recovery for both Paclitaxel (B517696) and this compound. The IS should ideally be added at the earliest stage of sample preparation.[1][2]

  • Investigate Matrix Effects:

    • Chromatographic Separation: Poor separation between the analyte, IS, and co-eluting matrix components can lead to ion suppression or enhancement.[1][3] Since this compound is a stable isotope-labeled (SIL) internal standard, it should co-elute with Paclitaxel, which helps to compensate for matrix effects.[4] However, significant ion suppression can still impact the overall signal intensity. Consider optimizing your chromatographic gradient to improve separation from interfering compounds.

    • Sample Cleanup: If matrix effects are suspected, enhance your sample cleanup procedure. This could involve trying a different SPE sorbent or a more rigorous LLE protocol.[5][6]

  • Assess Instrument Performance:

    • Injector Issues: Inconsistent injection volumes can lead to variability. Check the autosampler for any leaks or blockages.

    • Mass Spectrometer Stability: A drifting or unstable mass spectrometer response can be a source of variability. Monitor the IS response in neat solutions to rule out instrument-related issues.

Question: I am observing poor recovery of this compound during my Solid-Phase Extraction (SPE) procedure. What should I do?

Answer:

Poor recovery during SPE is a common problem that can often be resolved by systematically evaluating each step of the process: conditioning, loading, washing, and elution.[5] To diagnose where the loss is occurring, it is helpful to collect and analyze the flow-through from the loading and washing steps, as well as the final eluate.[5]

Troubleshooting SPE Steps:

  • Sample Loading: If the IS is found in the flow-through, it indicates that it is not being retained by the sorbent.

    • Incorrect pH: Ensure the sample is acidified to a pH at least 2 units below the pKa of any acidic functional groups to maintain a neutral state for better retention on reversed-phase sorbents.[5]

    • Inappropriate Sorbent: For a compound like Paclitaxel, a reversed-phase sorbent (e.g., C18) is typically used.[5]

  • Washing: If the IS is being eluted during the wash step, the wash solvent is likely too strong.

    • Weaker Wash Solvent: Reduce the percentage of organic solvent in your wash solution or switch to a weaker organic solvent.[5]

  • Elution: If the IS is retained on the cartridge and not found in the eluate, the elution solvent is not strong enough.

    • Stronger Elution Solvent: Increase the strength of the organic solvent in your elution buffer (e.g., increase the percentage of acetonitrile (B52724) or methanol).[5]

Question: My analyte (Paclitaxel) signal appears to be contributing to my internal standard (this compound) signal. How can I address this?

Answer:

This issue, known as isotopic overlap or cross-talk, can occur due to the natural abundance of isotopes in the unlabeled analyte.[7] The M+6 isotopologue of Paclitaxel can have a mass that overlaps with the primary mass of this compound.

Solutions:

  • Correction Software: Utilize software packages designed to correct for isotopic overlap. These tools can deconvolute the overlapping isotopic clusters based on the known natural abundance of isotopes.[7]

  • High Isotopic Purity IS: Ensure you are using a high-purity this compound standard to minimize contributions from lower mass isotopologues of the standard itself.[2][3]

  • Mass Resolution: If available, using a high-resolution mass spectrometer can help to distinguish between the analyte and internal standard signals.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS bioanalysis?

A1: SIL internal standards are considered the "gold standard" for quantitative bioanalysis.[8] Because this compound has the same chemical structure and physicochemical properties as Paclitaxel, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[4] This allows it to more accurately compensate for variations during sample preparation and analysis, leading to improved precision and accuracy.[2] 13C-labeled standards are often preferred over deuterium (B1214612) (2H) labeled standards as they are less likely to have chromatographic shifts and provide better compensation for ion suppression.[4][9]

Q2: What is a typical concentration for this compound internal standard?

A2: The optimal concentration of the internal standard should be determined during method development. It should be high enough to provide a stable and reproducible signal but not so high that it saturates the detector or contributes significantly to the analyte signal at the lower limit of quantitation (LLOQ).[9] Based on published methods, a concentration in the mid-range of the calibration curve is often a good starting point. For example, some studies have used concentrations around 50 ng/mL to 500 ng/mL in the final sample injected into the LC-MS/MS system.[10]

Q3: How should I evaluate the performance of my this compound internal standard?

A3: The performance of the internal standard should be monitored throughout the validation and application of the bioanalytical method. According to regulatory guidance, the variability of the internal standard response should be assessed.[3] A common practice is to establish acceptance criteria for the IS response, for instance, flagging samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs for further investigation.[8]

Q4: Can I use a structural analog like Docetaxel as an internal standard for Paclitaxel quantification?

A4: While a SIL-IS is preferred, a structural analog like Docetaxel can be used if a SIL-IS is not available.[2][8] Docetaxel has been used as an internal standard for Paclitaxel in several studies due to its structural similarity.[11][12][13] However, it is important to thoroughly validate its performance, as it will not co-elute with Paclitaxel and may not perfectly mimic its behavior during extraction and ionization, potentially leading to less accurate correction for variability.[8]

Experimental Protocols

Protocol 1: Optimization of this compound Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal working concentration of this compound.

  • Prepare Stock Solutions:

    • Prepare a stock solution of Paclitaxel (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[10]

  • Prepare Working Solutions:

    • From the stock solutions, prepare a series of working solutions of Paclitaxel for the calibration curve (e.g., covering a range of 10-10,000 ng/mL).[10]

    • Prepare several different working solutions of this compound (e.g., 100 ng/mL, 500 ng/mL, and 2000 ng/mL).

  • Spike Samples:

    • Prepare three sets of calibration curve samples in the appropriate biological matrix (e.g., human plasma).

    • Spike the first set with the low concentration IS working solution.

    • Spike the second set with the mid-concentration IS working solution.

    • Spike the third set with the high concentration IS working solution.

    • Also prepare blank matrix samples (with and without IS) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Example using LLE):

    • To 100 µL of plasma sample (standard, QC, or blank), add 10 µL of the designated this compound working solution.[10]

    • Vortex briefly to mix.

    • Add an appropriate extraction solvent (e.g., 1.3 mL of tert-butyl methyl ether).[14]

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge to separate the layers (e.g., 10,000 x g for 10 minutes).

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • For each IS concentration, evaluate the following:

      • IS Response: The peak area of the IS should be consistent across all samples (excluding blanks). The response should be sufficiently high for reliable detection but not cause detector saturation.

      • Calibration Curve: Assess the linearity (R² > 0.99) and accuracy of the calibration curve for each IS concentration.

      • Precision and Accuracy: Evaluate the precision (%CV) and accuracy (%RE) of the QC samples.

    • Select the IS concentration that provides the best overall performance in terms of response stability, linearity, precision, and accuracy.

Data Presentation

Table 1: Example this compound Concentrations from Published Literature

AnalyteInternal StandardIS Concentration in SampleMatrixReference
Paclitaxel[13C6]-Paclitaxel50 ng/mLHuman Plasma[10]
Paclitaxel13C6-Paclitaxel8.07 µg/mLHuman Plasma[14]
Paclitaxel13C6-labeled paclitaxelNot specifiedHuman Plasma[15]

Table 2: Comparison of Sample Preparation Methods for Paclitaxel

MethodExtraction SolventRecoveryMatrix EffectReference
Liquid-Liquid Extraction (LLE)tert-butyl methyl ether100.4% - 105.9%Not specified[14][16]
Liquid-Liquid Extraction (LLE)Methyl tert-butyl ether85.0% - 91.7%-2.2% to 5.1%[10]
Solid-Phase Extraction (SPE)Elution with acetonitrile89.6% - 95.2%93.4% - 104.2%[17]

Visualizations

Experimental_Workflow prep_stock 1. Prepare Stock Solutions (Paclitaxel & this compound) prep_work 2. Prepare Working Solutions (Calibration standards & multiple IS concentrations) prep_stock->prep_work spike 3. Spike Samples (Blank matrix, standards, QCs) prep_work->spike extract 4. Sample Preparation (e.g., LLE or SPE) spike->extract analyze 5. LC-MS/MS Analysis extract->analyze evaluate 6. Data Evaluation analyze->evaluate optimal_is Select Optimal IS Concentration evaluate->optimal_is Based on response stability, linearity, and accuracy Troubleshooting_IS_Variability start High IS Response Variability Detected cat1 Sample Preparation Issues? start->cat1 cat2 Matrix Effects? cat1->cat2 No sol1a Check Pipette Calibration & Standardize Spiking Procedure cat1->sol1a Yes cat3 Instrument Issues? cat2->cat3 No sol2a Improve Chromatographic Separation cat2->sol2a Yes sol3a Check Autosampler/ Injector Performance cat3->sol3a Yes end Problem Resolved cat3->end No sol1b Ensure Thorough Mixing sol1a->sol1b sol1c Optimize Extraction Recovery sol1b->sol1c sol1c->end sol2b Enhance Sample Cleanup (e.g., different SPE) sol2a->sol2b sol2b->end sol3b Verify MS Stability with Neat Solutions sol3a->sol3b sol3b->end

References

Addressing low recovery of Paclitaxel-13C6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paclitaxel-13C6 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the extraction of this compound from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during sample extraction?

A1: Low recovery of this compound can stem from several factors, including:

  • Suboptimal Extraction Method: The chosen method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation) may not be ideal for the specific sample matrix.

  • Incorrect Solvent Selection: The type and polarity of the organic solvent are critical for efficient partitioning of this compound.

  • pH Mismanagement: The pH of the aqueous phase can significantly influence the ionization state and solubility of this compound, affecting its extraction efficiency.[1][2][3]

  • Incomplete Elution: The analyte may be strongly retained on the solid-phase extraction (SPE) sorbent if the elution solvent is not strong enough.[4][5][6]

  • Analyte Instability: Paclitaxel (B517696) can be susceptible to degradation under certain conditions, such as extreme pH or high temperatures during solvent evaporation.[7]

  • Matrix Effects: Components in the biological matrix (e.g., proteins, lipids) can interfere with the extraction process or suppress the analytical signal.[8][9]

  • Procedural Errors: Issues such as insufficient vortexing, incomplete phase separation, or incorrect flow rates during SPE can lead to significant analyte loss.[10][11]

Q2: Which extraction method generally provides the highest recovery for this compound?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can yield high recovery rates for Paclitaxel when optimized.[12][13] SPE often provides cleaner extracts by effectively removing matrix components.[14][15][16] LLE is a simpler technique but may require more rigorous optimization of solvent systems and pH to maximize recovery and minimize interferences.[1][2][3] Protein precipitation is a rapid method for sample cleanup but may result in lower recovery due to co-precipitation of the analyte with proteins.[17]

Q3: Can the presence of Cremophor EL in plasma samples affect this compound recovery?

A3: Yes, the formulation vehicle Cremophor EL can negatively impact assay performance. It has been shown that Cremophor EL in plasma can be degraded by incubation with lipase, which can improve results.[12]

Q4: How can I minimize matrix effects during the analysis of this compound?

A4: To minimize matrix effects, it is crucial to have an efficient sample cleanup process. Selective SPE methods are effective at removing a majority of matrix components.[14][16] Additionally, optimizing the chromatographic conditions and using a stable isotope-labeled internal standard, such as this compound itself, can help to compensate for any remaining matrix-induced signal suppression or enhancement.[8][9]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is a frequent issue in SPE. The first step in troubleshooting is to determine at which stage the analyte is being lost by analyzing the load, wash, and elution fractions.[10]

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low Recovery Detected check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions analyte_in_load Analyte found in Load Fraction check_fractions->analyte_in_load Load analyte_in_wash Analyte found in Wash Fraction check_fractions->analyte_in_wash Wash analyte_not_eluted Analyte not in Load or Wash, but low in Elution check_fractions->analyte_not_eluted Elution cause_load1 Incorrect Sorbent Choice (Polarity Mismatch) analyte_in_load->cause_load1 cause_load2 Sample Solvent Too Strong analyte_in_load->cause_load2 cause_load3 Incorrect Sample pH analyte_in_load->cause_load3 cause_load4 Sorbent Overload analyte_in_load->cause_load4 cause_wash1 Wash Solvent Too Strong analyte_in_wash->cause_wash1 cause_wash2 Incorrect Wash pH analyte_in_wash->cause_wash2 cause_elution1 Elution Solvent Too Weak analyte_not_eluted->cause_elution1 cause_elution2 Insufficient Elution Volume analyte_not_eluted->cause_elution2 cause_elution3 Incorrect Elution pH analyte_not_eluted->cause_elution3 solution_load1 Select appropriate sorbent (e.g., reversed-phase for nonpolar analytes). cause_load1->solution_load1 solution_load2 Dilute sample in a weaker solvent. cause_load2->solution_load2 solution_load3 Adjust sample pH to ensure analyte is in a neutral or charged state for retention. cause_load3->solution_load3 solution_load4 Decrease sample volume or increase sorbent mass. cause_load4->solution_load4 solution_wash1 Decrease organic strength of the wash solvent. cause_wash1->solution_wash1 solution_wash2 Maintain the appropriate pH during the wash step. cause_wash2->solution_wash2 solution_elution1 Increase organic strength of the elution solvent or use a stronger solvent. cause_elution1->solution_elution1 solution_elution2 Increase the volume of the elution solvent. cause_elution2->solution_elution2 solution_elution3 Adjust elution solvent pH to neutralize the analyte for reversed-phase or charge it for ion-exchange. cause_elution3->solution_elution3

Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.

Problem Potential Cause Recommended Solution
Analyte in Load Fraction Sorbent polarity does not match analyte polarity.Select a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar analytes).[4][5]
Sample solvent is too strong, preventing retention.Dilute the sample with a weaker solvent before loading.[18]
Incorrect pH of the sample.Adjust the sample pH to ensure the analyte is in a state that will be retained by the sorbent.[10][11]
The capacity of the sorbent has been exceeded.Decrease the sample volume or use a cartridge with a larger sorbent mass.[11][18]
Analyte in Wash Fraction The wash solvent is too strong and is eluting the analyte.Decrease the organic strength of the wash solvent.[4][10]
Low Analyte in Elution Fraction The elution solvent is too weak to desorb the analyte.Increase the organic strength of the elution solvent or use a stronger eluting solvent.[4][6]
Insufficient volume of elution solvent.Increase the volume of the elution solvent.[4][6]
Low Recovery in Liquid-Liquid Extraction (LLE)

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting start Low Recovery Detected check_phases Analyze Aqueous and Organic Phases start->check_phases analyte_in_aqueous Analyte remains in Aqueous Phase check_phases->analyte_in_aqueous Aqueous emulsion Emulsion Formation check_phases->emulsion Interface cause_aqueous1 Incorrect Solvent Choice (Poor Partitioning) analyte_in_aqueous->cause_aqueous1 cause_aqueous2 Incorrect Aqueous Phase pH analyte_in_aqueous->cause_aqueous2 cause_aqueous3 Insufficient Mixing analyte_in_aqueous->cause_aqueous3 cause_emulsion1 High concentration of lipids/ proteins at the interface emulsion->cause_emulsion1 cause_emulsion2 Vigorous shaking emulsion->cause_emulsion2 solution_aqueous1 Select a solvent with a higher partition coefficient for Paclitaxel. cause_aqueous1->solution_aqueous1 solution_aqueous2 Adjust pH to suppress ionization of Paclitaxel. cause_aqueous2->solution_aqueous2 solution_aqueous3 Increase vortexing time or use a more efficient mixing method. cause_aqueous3->solution_aqueous3 solution_emulsion1 Centrifuge at higher speed, add salt, or perform a pre-extraction protein precipitation step. cause_emulsion1->solution_emulsion1 solution_emulsion2 Use gentle inversion instead of vigorous shaking. cause_emulsion2->solution_emulsion2

Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.

Problem Potential Cause Recommended Solution
Analyte Remains in Aqueous Phase The chosen organic solvent has a low partition coefficient for Paclitaxel.Select a more suitable solvent. Ethyl acetate (B1210297) and dichloromethane (B109758) have high partition coefficients for paclitaxel.[1][3]
The pH of the aqueous phase is not optimal.Adjusting the pH of the aqueous phase can increase the recovery of paclitaxel.[1][2][3]
Insufficient mixing of the two phases.Ensure thorough mixing by vortexing for an adequate amount of time.
Emulsion Formation at the Interface High concentration of proteins and lipids.Centrifuge at a higher speed, add salt to the aqueous phase, or consider a protein precipitation step prior to LLE.[19]
Vigorous shaking.Use gentle, repeated inversions for mixing instead of vigorous shaking.[19]
Low Recovery in Protein Precipitation

Troubleshooting Workflow for Low Protein Precipitation Recovery

PP_Troubleshooting start Low Recovery Detected check_supernatant Analyze Supernatant and Protein Pellet start->check_supernatant co_precipitation Analyte found in Protein Pellet check_supernatant->co_precipitation cause_coprecipitation1 Strong analyte-protein binding co_precipitation->cause_coprecipitation1 cause_coprecipitation2 Inefficient precipitation co_precipitation->cause_coprecipitation2 solution_coprecipitation1 Use a different precipitating agent or adjust the pH to disrupt protein binding. cause_coprecipitation1->solution_coprecipitation1 solution_coprecipitation2 Increase the ratio of organic solvent to sample, or try a different solvent (e.g., acetonitrile, methanol). cause_coprecipitation2->solution_coprecipitation2

Caption: Troubleshooting workflow for low recovery in Protein Precipitation.

Problem Potential Cause Recommended Solution
Analyte Co-precipitates with Proteins Strong binding of this compound to plasma proteins.Use a different organic solvent (e.g., acetonitrile, methanol) or a combination of solvents to disrupt protein binding more effectively.[20]
Incomplete protein precipitation.Increase the ratio of organic solvent to the sample (e.g., 3:1 or 4:1). Ensure thorough vortexing and adequate centrifugation time and speed.
Analyte is entrapped within the protein pellet.After centrifugation, consider re-extracting the protein pellet with a small volume of the precipitating solvent and combine the supernatants.

Quantitative Data Summary

Table 1: Paclitaxel Recovery Rates with Different Extraction Methods

Extraction Method Matrix Solvent/Sorbent Recovery (%) Reference
Liquid-Liquid ExtractionRat PlasmaEthyl Acetate~95%[13]
Liquid-Liquid ExtractionRat PlasmaDiethyl Ether87.4 ± 3.6%[21][22]
Liquid-Liquid ExtractionCancer Cell CultureTBME:DEE (50:50 v/v)76.14%[23]
Solid-Phase ExtractionHuman PlasmaNot Specified76 - 104%[12]
Solid-Phase ExtractionMouse PlasmaC1892.5 ± 4.5%[24]
Protein Precipitation & FiltrationHuman PlasmaAcetonitrile73.5 - 88.8%[20]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • SPE cartridges (e.g., C18, Oasis HLB)

  • Plasma sample containing this compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate buffer (e.g., 200 mM, pH 5.0)[12]

  • Elution solvent (e.g., Methanol, Acetonitrile)

  • SPE vacuum manifold or positive pressure processor

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Mix an equal volume of plasma with ammonium acetate buffer (pH 5.0).[12] Centrifuge to pellet any precipitates.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the sorbent bed to dry out.[18]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate in a clean tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, known volume of mobile phase for analysis.

SPE Workflow Diagram

SPE_Workflow start Start pretreatment Sample Pre-treatment (e.g., Dilution, pH adjustment) start->pretreatment conditioning SPE Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Collect Analyte) washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow start Start sample_prep Plasma Sample start->sample_prep add_solvent Add Organic Extraction Solvent sample_prep->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporation Solvent Evaporation collect_organic->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis PP_Workflow start Start sample_prep Plasma Sample start->sample_prep add_solvent Add Cold Organic Solvent (e.g., Acetonitrile) sample_prep->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Direct Analysis or Further Processing collect_supernatant->analysis

References

Preventing in-source fragmentation of Paclitaxel-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Paclitaxel-13C6 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer. This can lead to an underestimation of the intact molecule and complicate the interpretation of mass spectra, potentially compromising the accuracy and sensitivity of quantitative assays. Paclitaxel (B517696) and its analogues are susceptible to fragmentation, particularly at the ester side chain.

Q2: What are the primary causes of in-source fragmentation of this compound?

The main causes of in-source fragmentation are excessive energy being transferred to the ions during the ionization process. This can be due to:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the sampling cone and the skimmer, can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.

  • High Source or Desolvation Temperature: Elevated temperatures can provide enough thermal energy to break weaker bonds within the this compound molecule.

  • Inappropriate Mobile Phase Composition: The choice of solvents and additives can affect the efficiency of ionization and the stability of the generated ions.

Q3: How can I minimize in-source fragmentation of this compound?

Minimizing in-source fragmentation involves creating "softer" ionization conditions. Key strategies include:

  • Optimizing the Cone Voltage: Gradually reduce the cone voltage to a point where the signal intensity for the precursor ion is maximized and fragmentation is minimized.

  • Lowering Temperatures: Reduce the source and desolvation temperatures to the lowest levels that still allow for efficient desolvation of the analyte.

  • Adjusting Mobile Phase: Using a mobile phase that promotes stable ion formation, such as those containing a low concentration of formic acid or ammonium (B1175870) formate, can be beneficial.

  • Proper Sample Preparation: Clean samples through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can reduce matrix effects that might contribute to ion instability.

Troubleshooting Guide

If you are observing significant in-source fragmentation of this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow Start High In-Source Fragmentation Observed CheckConeVoltage Is the Cone Voltage / Declustering Potential Optimized? Start->CheckConeVoltage ReduceConeVoltage Systematically Reduce Cone Voltage in 5-10V Increments CheckConeVoltage->ReduceConeVoltage No CheckTemperature Are Source and Desolvation Temperatures High? CheckConeVoltage->CheckTemperature Yes ReduceConeVoltage->CheckTemperature ReduceTemperature Lower Temperatures in 10-25°C Increments CheckTemperature->ReduceTemperature Yes CheckMobilePhase Is the Mobile Phase Appropriate? CheckTemperature->CheckMobilePhase No ReduceTemperature->CheckMobilePhase ModifyMobilePhase Consider Adding 0.1% Formic Acid or Ammonium Formate CheckMobilePhase->ModifyMobilePhase No CheckSamplePrep Is the Sample Clean? CheckMobilePhase->CheckSamplePrep Yes ModifyMobilePhase->CheckSamplePrep ImproveSamplePrep Implement Solid-Phase or Liquid-Liquid Extraction CheckSamplePrep->ImproveSamplePrep No End Fragmentation Minimized CheckSamplePrep->End Yes ImproveSamplePrep->End

Troubleshooting workflow for minimizing this compound in-source fragmentation.

Experimental Protocols and Data

Recommended LC-MS/MS Parameters for Paclitaxel Analysis

The following table summarizes typical mass spectrometry parameters used in published methods for the analysis of paclitaxel, which can serve as a starting point for optimizing your own experiments to minimize in-source fragmentation.

ParameterSetting 1[1]Setting 2[2]Setting 3
Ionization Mode ESI PositiveESI PositiveESI Positive
Ion Spray Voltage 5500 V5500 V4000 V
Source Temperature 500 °C250 °C450 °C (Vaporizer)
Declustering Potential 110 VNot specifiedNot specified
Collision Energy 24 eVNot specifiedNot specified
Curtain Gas 35 L/minNot specifiedNot specified
Nebulizing Gas 40 L/minNot specified30 (Sheath Gas)
Capillary Temperature Not specifiedNot specified365 °C
Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting paclitaxel from biological matrices like plasma, which helps to reduce matrix effects and potential interferences.

  • Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Acidify the sample (e.g., with phosphoric acid to a final concentration of 3%) to release protein-bound paclitaxel. Load 5 mL of the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of water.

    • Wash the cartridge with 5 mL of 70% methanol in water.

  • Elution: Elute the paclitaxel with 5 mL of 97.5% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Chromatographic Conditions

A common approach for the chromatographic separation of paclitaxel is reverse-phase HPLC.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is frequently used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute paclitaxel.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale columns.

By implementing these optimized parameters and protocols, researchers can significantly reduce the in-source fragmentation of this compound, leading to more reliable and accurate analytical results.

References

Improving peak shape and chromatography for Paclitaxel and its 13C6 analog

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Paclitaxel (B517696) and its 13C6 stable isotope-labeled analog. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods, improve peak shape, and ensure data quality.

Troubleshooting Guides

This section addresses specific chromatographic problems you may encounter during the analysis of Paclitaxel and its analog.

Q1: Why is my Paclitaxel peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise peak integration and reduce resolution.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Paclitaxel has polar functional groups that can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a primary cause of peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) protonates the silanol groups, minimizing these secondary interactions.[1]

    • Solution 2: Use a Buffer: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (10-20 mM), into the mobile phase can shield the silanol groups and improve peak shape.[3]

    • Solution 3: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[2]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][4]

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.

    • Solution 2: Improve Sample Cleanup: Implement a robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5][6]

    • Solution 3: Column Washing/Regeneration: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove contaminants. If the problem persists, the column may need replacement.[4]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][6]

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.12 mm) and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[1][4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to tailing.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing for Paclitaxel q1 Does it affect all peaks or just Paclitaxel? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks some_peaks Only Paclitaxel (or some peaks) Tailing q1->some_peaks Just Paclitaxel cause_physical Likely Physical Issue: - Column Frit Blockage - Extra-Column Volume - Column Void all_peaks->cause_physical cause_chemical Likely Chemical Issue: - Secondary Silanol Interactions - Mobile Phase pH Incorrect - Sample Overload some_peaks->cause_chemical solution_physical Solutions: 1. Backflush column. 2. Check/replace fittings & tubing. 3. Replace column if voided. cause_physical->solution_physical solution_chemical Solutions: 1. Lower mobile phase pH (2-3). 2. Add buffer (e.g., Ammonium Formate). 3. Use end-capped column. 4. Reduce sample concentration. cause_chemical->solution_chemical

Troubleshooting workflow for addressing peak tailing.
Q2: What causes peak fronting or split peaks?

Peak fronting (a leading edge) is less common than tailing but can indicate specific problems. Split peaks suggest the analyte is entering the column in two separate bands.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, leading to distorted or split peaks.[7]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. If a strong solvent is necessary for solubility, minimize the injection volume.[1]

  • Column Void or Channeling: A void at the column inlet or a disturbed packing bed can cause the sample to travel through different paths, resulting in split or misshapen peaks.[7][8]

    • Solution: This often indicates column failure. Back-flushing might provide a temporary fix, but column replacement is typically required.[9] To prevent this, operate within the column's recommended pressure and pH range.[7][8]

  • Partially Plugged Frit: Debris from the sample or system can partially block the inlet frit, distorting the sample band.[6]

    • Solution: Replace the frit or back-flush the column to dislodge particulates.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC/UPLC conditions for Paclitaxel analysis?

A good starting point is crucial for method development. The conditions below are typical for the analysis of Paclitaxel and its related compounds.

ParameterTypical ConditionNotes
Column C18, 150 x 4.6 mm, 3.5 µmHigh-purity, end-capped silica (B1680970) is recommended.[10][11]
Mobile Phase A Water with 0.1% Formic AcidCan also use buffers like ammonium formate or phosphate (B84403) buffer.[12][13][14]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic AcidMethanol (B129727) can also be used as the organic modifier.[15]
Gradient 40-70% B over 15-20 minutesAdjust based on required resolution from impurities.[10]
Flow Rate 1.0 - 1.2 mL/minFor standard 4.6 mm ID columns.[10][16]
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.[10]
Detection (UV) 227 nmPaclitaxel has a strong UV absorbance at this wavelength.[10][11]
Injection Vol. 5 - 20 µLKeep low to prevent band broadening.[11]
Q2: How should I prepare my biological samples to avoid matrix effects and column contamination?

Proper sample cleanup is critical for reliable quantitation, especially when using LC-MS.

Recommended Technique: Solid-Phase Extraction (SPE)

SPE is effective for removing proteins, phospholipids, and other matrix components that can cause ion suppression in MS and contaminate the column.[5][17]

Experimental Protocol: Generic SPE for Paclitaxel in Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading: Mix 200 µL of plasma with an internal standard (e.g., 13C6-Paclitaxel) and add 200 µL of 4% phosphoric acid.[18] Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20-40% methanol in water to remove polar interferences.

  • Elution: Elute Paclitaxel and the internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100-200 µL of the initial mobile phase for injection.[18]

G General Workflow for Paclitaxel Analysis sample Biological Sample (e.g., Plasma) add_is Spike with 13C6-Paclitaxel (IS) sample->add_is cleanup Sample Cleanup (e.g., SPE or LLE) add_is->cleanup reconstitute Evaporate & Reconstitute in Mobile Phase cleanup->reconstitute inject Inject into HPLC/UPLC-MS System reconstitute->inject acquire Data Acquisition (UV or MS/MS) inject->acquire process Data Processing (Peak Integration & Quantitation) acquire->process report Final Report process->report

Experimental workflow from sample preparation to data analysis.
Q3: Are there special considerations when using 13C6-Paclitaxel?

13C6-Paclitaxel is an ideal internal standard (IS) for LC-MS/MS quantitation because its chemical and physical properties are nearly identical to the unlabeled analyte.[18][19]

  • Chromatography: It will co-elute with Paclitaxel under reversed-phase conditions. Do not expect chromatographic separation.

  • Detection: A mass spectrometer is required to differentiate 13C6-Paclitaxel from the unlabeled form based on their mass-to-charge (m/z) difference. The mass transition for the 13C6 analog will be +6 Da higher than that of Paclitaxel.[15]

  • Purity: Ensure the isotopic purity of the standard is high to prevent any contribution to the unlabeled analyte signal.

  • Purpose: Its primary role is to correct for variations in sample preparation (e.g., extraction recovery) and matrix effects (ion suppression/enhancement), leading to higher accuracy and precision in quantitative assays.[15][18]

Q4: How can I improve resolution between Paclitaxel and its related substances (e.g., 7-Epipaclitaxel)?

Achieving good resolution between Paclitaxel and its closely related impurities is critical for accurate quantification and purity analysis.

  • Optimize Organic Modifier: Vary the ratio of acetonitrile to water/buffer. Acetonitrile often provides sharper peaks and different selectivity compared to methanol.

  • Adjust Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage) will increase run time but can significantly improve the resolution of closely eluting compounds.[10]

  • Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it may also increase peak broadening and backpressure.

  • Use a High-Efficiency Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column to increase the number of theoretical plates and enhance separation efficiency.

References

How to handle ion suppression for Paclitaxel analysis using a labeled standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paclitaxel (B517696) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to ion suppression when using a labeled internal standard for Paclitaxel quantification by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Paclitaxel analysis?

A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is the reduction in the ionization efficiency of the target analyte, Paclitaxel, caused by co-eluting components from the sample matrix (e.g., plasma, serum).[2][3] These interfering substances, such as phospholipids, salts, and proteins, can compete with Paclitaxel for ionization in the MS source, leading to a decreased signal intensity.[4][5] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][6] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because interfering compounds that are not detected may still affect the ionization of the analyte of interest.[2]

Q2: How does a stable isotope-labeled (SIL) internal standard, like d5-Paclitaxel or ¹³C₆-Paclitaxel, help in handling ion suppression?

A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS analysis.[7] Since a SIL internal standard has nearly identical physicochemical properties to the analyte (Paclitaxel), it co-elutes chromatographically and experiences the same degree of ion suppression.[1][7] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1] For this compensation to be effective, the analyte and the internal standard must have identical or very close retention times.[1]

Q3: Can I still get inaccurate results even when using a labeled internal standard?

A3: Yes, it is possible. While SIL internal standards are highly effective, inaccuracies can arise if the analyte and the internal standard do not behave identically. A common issue is the "isotope effect," where a deuterium-labeled standard may elute slightly earlier than the non-labeled analyte.[8] This slight separation in retention time can expose them to different matrix components, leading to differential ion suppression and inaccurate quantification.[8] It is crucial to verify that your analyte and labeled standard co-elute.[8] Furthermore, if the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during Paclitaxel analysis that may be related to ion suppression.

Problem 1: My Paclitaxel signal is significantly lower in matrix samples compared to neat solutions, even with a labeled internal standard.
  • Possible Cause: Incomplete compensation for matrix effects by the labeled internal standard. This could be due to:

    • Chromatographic Separation: A slight difference in retention time between Paclitaxel and its labeled standard.[8]

    • Sub-optimal Sample Preparation: The chosen extraction method may not be sufficiently removing interfering matrix components.[1][4] Protein precipitation, for instance, is a simpler method but is often more prone to ion suppression issues compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][9]

    • High Concentration of Interferences: The level of co-eluting matrix components is too high for the internal standard to effectively compensate.[8]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms of Paclitaxel and the labeled internal standard. They should perfectly overlap. If a separation is observed, optimize your chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or try a different column).[8]

    • Improve Sample Preparation: Consider switching to a more rigorous sample cleanup method. If you are using protein precipitation, try developing an LLE or SPE protocol.[1][9]

    • Evaluate Matrix Effects: Quantify the extent of ion suppression to understand the severity of the issue. A post-column infusion experiment can help identify regions of significant ion suppression in your chromatogram.[10][11]

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression, although this may compromise the limit of quantification.[2]

Problem 2: The peak area ratio of Paclitaxel to my labeled internal standard is inconsistent across replicates or different samples.
  • Possible Cause: Variable ion suppression that is not being effectively normalized by the internal standard. This can happen if the matrix composition varies significantly between samples.[6] Inconsistencies in the sample preparation process can also contribute to this variability.[12]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples, standards, and quality controls.[12]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.[8][10]

    • Investigate Matrix Variability: Analyze blank matrix samples from different sources to assess the variability of the matrix effect.[13] If the matrix effect is highly variable, a more robust sample cleanup method is likely necessary.

Problem 3: I see a significant drop in the internal standard signal in some samples.
  • Possible Cause: Severe ion suppression in those specific samples due to a higher concentration of interfering components.

  • Troubleshooting Steps:

    • Review Sample History: Check if these samples have any peculiarities (e.g., hemolysis, lipemia) or if they were collected or processed differently.

    • Re-extract and Dilute: Re-extract the problematic samples and try analyzing them at a lower dilution if sensitivity permits.

    • Post-Column Infusion Experiment: This experiment is crucial for diagnosing the retention time windows where ion suppression is most pronounced.

      PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column HPLC Column Autosampler->Column T_Piece T-Piece Mixer Column->T_Piece Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->T_Piece Constant Infusion MS Mass Spectrometer T_Piece->MS

    Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol allows for the quantitative assessment of ion suppression.[10][12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of Paclitaxel and the labeled internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike the extracted blank matrix with the same concentration of Paclitaxel and internal standard as in Set A.[14]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Paclitaxel and the internal standard before performing the extraction procedure.[12]

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [15]

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100 [14]

Protocol 2: Sample Preparation Methods for Paclitaxel in Plasma

The choice of sample preparation is critical for minimizing ion suppression.[1][9] Here are three common methods with varying levels of cleanup effectiveness.

Method A: Protein Precipitation (PPT)
  • To 100 µL of plasma, add the labeled internal standard.

  • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[4]

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.[6]

Method B: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma, add the labeled internal standard.[16]

  • Add 1.3 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether).[16]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

Method C: Solid-Phase Extraction (SPE)
  • To 50 µL of plasma, add 50 µL of the internal standard solution.[15]

  • Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cartridge) with methanol (B129727) followed by water/equilibration buffer.[15][17]

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove polar interferences.[15]

  • Elute Paclitaxel and the internal standard with a strong organic solvent.[6]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

SamplePrepWorkflow cluster_Input cluster_Methods Sample Preparation Method Plasma_Sample Plasma Sample Spike_IS Spike with Labeled Internal Standard Plasma_Sample->Spike_IS PPT Protein Precipitation (e.g., Acetonitrile) Spike_IS->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Spike_IS->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Spike_IS->SPE Evap_Recon Evaporate & Reconstitute PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LCMS_Analysis LC-MS/MS Analysis Evap_Recon->LCMS_Analysis

Caption: General workflow for Paclitaxel sample preparation prior to LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various studies on Paclitaxel analysis, highlighting the effectiveness of different sample preparation methods in mitigating matrix effects and achieving good recovery.

Table 1: Comparison of Sample Preparation Methods for Paclitaxel
Sample Preparation MethodMatrixAnalyte RecoveryMatrix EffectReference
Liquid-Liquid Extraction (tert-butyl methyl ether)Human Plasma100.4% - 105.9%Not Detected[16]
Solid-Phase ExtractionMouse Plasma92.5 ± 4.5%97.1 ± 4.3%[15]
Protein Precipitation & FiltrationHuman Plasma73.5% - 88.8%13.5% - 15.8% Suppression[14]
Solid-Phase Extraction (SOLA)Human Serum116%Not specified[17]

Note: Matrix Effect values close to 100% indicate minimal ion suppression or enhancement.[15]

Table 2: Performance of Validated LC-MS/MS Methods for Paclitaxel in Plasma
Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
¹³C₆-Paclitaxel50.1021–20.42 (µg/mL)6.37–10.88%7.21–9.05%[16]
Docetaxel0.50.5 - 1000< 15%< 15%[15]
Docetaxel0.10.1 - 10≤ 6.6%Not specified[17]
d5-Paclitaxel11 - 10000< 9.9%< 9.9%[13]

This technical support guide provides a starting point for troubleshooting ion suppression issues in Paclitaxel analysis. Successful method development often requires systematic investigation and optimization of sample preparation and chromatographic conditions.

References

Validation & Comparative

Validating a Robust LC-MS/MS Method for Paclitaxel Quantification Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Paclitaxel in human plasma. The use of a stable isotope-labeled internal standard, Paclitaxel-13C6, is highlighted as a best-practice approach to ensure reliability and mitigate matrix effects, a common challenge in bioanalytical assays. The data and protocols presented herein are synthesized from established methodologies and aligned with regulatory expectations for bioanalytical method validation.[1][2][3][4]

Method Performance and Validation Summary

The presented LC-MS/MS method demonstrates high sensitivity, specificity, and reproducibility for the determination of Paclitaxel in human plasma. The use of this compound, which co-elutes with the analyte and has a similar ionization efficiency, effectively compensates for variations during sample preparation and analysis.[5][6] A summary of the key validation parameters is presented in Table 1, showcasing the method's adherence to stringent bioanalytical validation criteria.

Table 1: Summary of LC-MS/MS Method Validation Parameters for Paclitaxel

Validation ParameterAcceptance CriteriaPerformance Data
Linearity (r²) ≥ 0.99> 0.999[6]
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 50.1 ng/mL to 10 ng/mL[7]
Calibration Range -0.1021 - 20.42 µg/mL in human plasma[6]
Intra-day Precision (%CV) ≤ 15%6.37% - 10.88%[6]
Inter-day Precision (%CV) ≤ 15%7.21% - 9.05%[6]
Intra-day Accuracy (%) 85% - 115% (±20% for LLOQ)95.01% - 99.23%[6]
Inter-day Accuracy (%) 85% - 115% (±20% for LLOQ)95.29% - 101.28%[6]
Extraction Recovery (%) Consistent and reproducible100.39% - 105.87%[6]
Matrix Effect Negligible-3.5% to 6.2%[8]
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentrationAcceptable[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated procedures for the quantification of Paclitaxel in a research setting.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common and effective method for extracting Paclitaxel from human plasma.

  • Sample Aliquoting: To a 200 µL human plasma sample, add 20 µL of the this compound internal standard working solution.[5]

  • Extraction: Add 1.3 mL of tert-butyl methyl ether (TBME) as the extraction solvent.[5][6]

  • Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and extraction.[5]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[5]

  • Supernatant Transfer: Carefully transfer 1 mL of the upper organic layer (supernatant) to a clean tube.[5]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[5]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., methanol-water with 20mM sodium chloride, 80:20, v/v) and vortex for 30 seconds.[5]

  • Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.[5]

  • Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Paclitaxel and its internal standard.

  • LC System: An ultra-performance liquid chromatography (UPLC) system is recommended for improved chromatographic performance.[5]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.[9]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol (B129727) and 0.1% formic acid in water is commonly employed.[5][8] A typical mobile phase composition is methanol–0.1% aqueous formic acid (75:25, v/v).[5][6]

  • Flow Rate: A flow rate of 0.4 mL/min is often used.[5][6]

  • Injection Volume: 10 µL of the reconstituted sample is injected into the system.[5]

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[8]

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions to be monitored are:

    • Paclitaxel: m/z 876.2 → 307.9[5][6]

    • This compound (Internal Standard): m/z 882.2 → 313.9[5][6]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of the LC-MS/MS method for Paclitaxel.

G cluster_prep Sample Preparation Workflow Plasma Plasma Sample (200 µL) IS Add this compound (IS) Plasma->IS LLE Liquid-Liquid Extraction (TBME) IS->LLE Vortex Vortex & Centrifuge LLE->Vortex Evap Evaporate Supernatant Vortex->Evap Recon Reconstitute in Mobile Phase Evap->Recon Final_Cent Final Centrifugation Recon->Final_Cent Inject Inject into LC-MS/MS Final_Cent->Inject

Caption: Workflow for Paclitaxel extraction from plasma.

G cluster_validation Bioanalytical Method Validation Logic Method LC-MS/MS Method Selectivity Selectivity & Specificity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy & Precision Method->Accuracy Recovery Recovery & Matrix Effect Method->Recovery Stability Stability Method->Stability Validated Validated Method Selectivity->Validated Linearity->Validated Accuracy->Validated Recovery->Validated Stability->Validated

Caption: Key parameters for bioanalytical method validation.

References

Navigating Bioanalytical Cross-Validation: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data is paramount, particularly when methods are transferred between laboratories or updated over time. The cross-validation of bioanalytical methods is a critical regulatory expectation to guarantee data integrity. A key variable in this process is the choice of an internal standard (IS), a compound of known concentration added to samples to correct for analytical variability.[1] This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—supported by detailed experimental protocols and comparative data to inform your validation strategies.

The ideal internal standard should mimic the analyte's physicochemical properties to compensate for variations during sample extraction, handling, and analysis.[1][2] The selection of an appropriate IS is a crucial step in method development that significantly impacts the accuracy and precision of the bioanalytical method.

The Two Pillars of Internal Standards: A Head-to-Head Comparison

The most common internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1][3] While SIL internal standards are often considered the "gold standard," practical considerations may sometimes necessitate the use of a structural analog.[1]

Stable Isotope-Labeled (SIL) Internal Standards are versions of the analyte where one or more atoms have been replaced with a heavy isotope, such as ¹³C, ¹⁵N, or ²H.[1] This modification makes the IS chemically and physically almost identical to the analyte.

Structural Analog Internal Standards are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[3] The selection of a suitable structural analog is based on its similarity in properties like hydrophobicity and ionization characteristics to the analyte.[3]

Here is a comparative overview of the two types of internal standards:

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Physicochemical Properties Nearly identical to the analyte.[3]Similar but not identical to the analyte.
Chromatographic Behavior Co-elutes with the analyte.Elutes close to the analyte, but may have a different retention time.[1]
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[1][3]Variable. May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix than the analyte.[1]
Recovery & Sample Processing Excellent. Tracks the analyte throughout the entire sample preparation process, compensating for losses.[1]Good to Variable. The degree of compensation depends on the similarity of its extraction and handling properties to the analyte.[1]
Accuracy & Precision Generally provides higher accuracy and precision.[1]Can provide acceptable accuracy and precision, but may be less robust than a SIL IS.[1]
Potential Issues Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange; can mask underlying assay problems.[1]Differences in physicochemical properties can lead to differential extraction, chromatography, and ionization, resulting in inadequate compensation for variability.[1]

Visualizing the Internal Standard Selection Workflow

The decision-making process for selecting an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates a typical workflow.

start Start: Method Development sil_available Is a SIL-IS available? start->sil_available use_sil Select SIL-IS sil_available->use_sil Yes analog_available Is a suitable structural analog available? sil_available->analog_available No validate Perform Method Validation use_sil->validate use_analog Select Structural Analog IS analog_available->use_analog Yes re_evaluate Re-evaluate method or synthesize IS analog_available->re_evaluate No use_analog->validate re_evaluate->start end End: Method Ready validate->end

A typical workflow for internal standard selection.

Experimental Protocols for Cross-Validation

Cross-validation aims to demonstrate that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[4] The following are detailed protocols for key experiments in a cross-validation study comparing two bioanalytical methods, each using a different internal standard.

Preparation of Quality Control (QC) Samples

Objective: To prepare a consistent set of samples to be analyzed by both methods.

Protocol:

  • Obtain a pooled batch of the appropriate blank biological matrix (e.g., human plasma).

  • Prepare three levels of QC samples: low, medium, and high concentrations, by spiking the blank matrix with the analyte.

  • The concentrations should be within the calibration curve range of both methods.

  • Prepare a sufficient number of aliquots for analysis by both methods.

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Protocol:

  • Obtain blank biological matrix from at least six different sources.[1]

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and internal standard at the low and high QC concentrations.[1]

    • Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.[1]

  • Calculate the matrix factor (MF) for the analyte and the IS, and the IS-normalized MF.

Accuracy and Precision Assessment

Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the data.

Protocol:

  • Analyze a minimum of five replicates of the low, medium, and high QC samples with each bioanalytical method.

  • The analysis should be performed on at least three different days to assess inter-day precision.

  • Calculate the mean concentration, accuracy (% bias), and precision (coefficient of variation, %CV) for each QC level.

Quantitative Data Comparison

The following tables summarize hypothetical data from a cross-validation study comparing two bioanalytical methods for the same analyte: Method A utilizing a Stable Isotope-Labeled (SIL) IS and Method B using a structural analog IS.

Table 1: Matrix Effect Assessment

Method A (SIL-IS)Method B (Structural Analog IS)
Analyte MF (%CV) 4.212.8
IS MF (%CV) 4.518.5
IS-Normalized MF (%CV) 2.19.7

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Method A (SIL-IS)Method B (Structural Analog IS)
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias) Precision (%CV)
Low QC 5-2.53.8-8.211.5
Mid QC 501.82.55.69.8
High QC 400-0.91.9-3.47.2

The data in these tables illustrate that the method using the SIL-IS generally exhibits lower variability in the matrix effect and better accuracy and precision compared to the method with the structural analog IS.

Visualizing the Cross-Validation Workflow

The process of cross-validating two bioanalytical methods involves a series of steps to ensure the comparability of the data generated.

start Start: Cross-Validation Study prep_qcs Prepare QC Samples (Low, Mid, High) start->prep_qcs analyze_a Analyze QCs with Method A (e.g., SIL-IS) prep_qcs->analyze_a analyze_b Analyze QCs with Method B (e.g., Analog IS) prep_qcs->analyze_b compare_data Compare Results: Accuracy, Precision, Matrix Effect analyze_a->compare_data analyze_b->compare_data pass Methods are Comparable compare_data->pass Criteria Met fail Investigate Discrepancies compare_data->fail Criteria Not Met end End: Cross-Validation Complete pass->end fail->start

Workflow for the cross-validation of two bioanalytical methods.

Conclusion

The cross-validation of bioanalytical methods is a crucial step to ensure data integrity and comparability, especially in regulated environments.[4] While stable isotope-labeled internal standards are generally the preferred choice for achieving the highest levels of accuracy and precision, structural analogs can be a viable alternative when SIL standards are not feasible.[1][4] The choice of internal standard should be scientifically justified, and the cross-validation study must be designed and executed with rigor to demonstrate the reliability of the bioanalytical data.

References

Determining the limit of quantification (LOQ) for Paclitaxel with a 13C6 standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of quantification (LOQ) for therapeutic agents like Paclitaxel (B517696) is a critical step in bioanalytical method validation. This guide provides a comparative overview of methodologies for establishing the LOQ of Paclitaxel, with a specific focus on the use of a ¹³C₆-labeled internal standard, a common practice for enhancing accuracy and precision in mass spectrometry-based assays.

Understanding the Limit of Quantification (LOQ)

The LOQ represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[1][2] It is a crucial parameter in pharmacokinetic and toxicokinetic studies, where accurate measurement of low drug concentrations is often necessary. The determination of LOQ is guided by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Comparative Analysis of LC-MS/MS Methods for Paclitaxel Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Paclitaxel in biological matrices due to its high sensitivity and selectivity.[4][5][6] The use of a stable isotope-labeled internal standard, such as ¹³C₆-Paclitaxel, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[7]

Below is a summary of reported LOQ values and key methodological parameters from various studies. This data facilitates a comparison of different approaches and their performance.

Method Matrix Internal Standard Lower Limit of Quantification (LLOQ) Linear Range Extraction Method Chromatography Mass Spectrometry Reference
UPLC-MS/MSHuman Plasma¹³C₆-Paclitaxel0.1021 µg/mL0.1021–20.42 µg/mLtert-butyl methyl ether extractionC18 column, methanol-0.1% aqueous formic acid gradientMRM (m/z 876.2 → 307.9 for Paclitaxel; 882.2 → 313.9 for IS)[7][8]
LC-MS/MSHuman SerumDocetaxel0.1 ng/mL0.1–10 ng/mLSolid Phase Extraction (SPE)Accucore RP-MS column, water + 0.1% formic acid and methanol (B129727) + 0.1% formic acid gradientHESI, Positive Ion Mode[9][10]
LC-MS/MSRat PlasmaDocetaxel0.2 ng/mL0.2008–1004 ng/mLLiquid-Liquid Extraction with tert-butyl methyl etherC18 columnESI+, Selected Reaction Monitoring (SRM)[4]
LC-MS/MSHuman Plasmad₅-PaclitaxelLLOQ of 0.200 ng/mL for unbound Paclitaxel0.200–200 ng/mLProtein Precipitation with acetonitrile (B52724)Not specifiedNot specified[11]
LC-MS/MSHuman PlasmaNot specified6.25 ng/mL6.25–40,000 ng/mLNot specifiedAgilent Zorbax SB-C18, 0.3% formic acid in water and methanol gradientESI, Positive Ion Mode[12]
HPLC-MSKeratin-containing samplesDocetaxel0.01 ng/µL0.01–1.25 ng/µLEthanol extractionNot specifiedNot specified[13]
RP-HPLCPharmaceutical FormulationsNot applicable (UV detection)4.76 µg/ml10-50 µg/mlNot applicableSymmetry C18, acetonitrile:methanol (60:40)UV at 227nm[14]

Experimental Protocols: A Generalized Workflow

While specific parameters may vary, a typical experimental workflow for determining the LOQ of Paclitaxel in a biological matrix using LC-MS/MS with a ¹³C₆ internal standard involves the following key steps.

Preparation of Standards and Quality Control Samples
  • Stock Solutions : Prepare a primary stock solution of Paclitaxel and the ¹³C₆-Paclitaxel internal standard (IS) in a suitable organic solvent like methanol or acetonitrile.[8]

  • Working Solutions : Serially dilute the stock solutions to create a range of working standard solutions.

  • Calibration Curve Standards : Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a calibration curve with at least five to eight non-zero concentration levels.

  • Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels: low (LLOQ), medium, and high.

Sample Preparation

The goal of sample preparation is to extract Paclitaxel and the internal standard from the biological matrix while removing interfering substances. Common techniques include:

  • Protein Precipitation (PPT) : A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE) : This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent (e.g., tert-butyl methyl ether).[4][8]

  • Solid-Phase Extraction (SPE) : A highly selective method where the analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.[9]

LC-MS/MS Analysis
  • Chromatographic Separation : An HPLC or UPLC system equipped with a C18 reversed-phase column is typically used to separate Paclitaxel and its internal standard from other components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[8][9]

  • Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Paclitaxel and the ¹³C₆-Paclitaxel internal standard are monitored to ensure high selectivity and sensitivity.[7]

Data Analysis and LOQ Determination
  • Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is applied.

  • LOQ Evaluation : The LOQ is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision (typically a coefficient of variation ≤ 20%) and accuracy (typically within ±20% of the nominal value).[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the determination of Paclitaxel's LOQ.

LOQ_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Stock Stock Solutions (Paclitaxel & 13C6-IS) Spiking Spiking into Blank Matrix Stock->Spiking Cal_QC Calibration Standards & QC Samples Spiking->Cal_QC Extraction Protein Precipitation, LLE, or SPE Cal_QC->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Peak_Integration Peak Integration & Area Ratio Calculation Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve LOQ_Determination LOQ Determination (Precision & Accuracy) Calibration_Curve->LOQ_Determination

Caption: Experimental workflow for LOQ determination of Paclitaxel.

Paclitaxel's Mechanism of Action: A Signaling Pathway Overview

Paclitaxel is a potent anti-mitotic agent that functions by stabilizing microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[9][10]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel's anti-cancer activity.

Conclusion

The determination of a reliable and robust LOQ for Paclitaxel is achievable through validated LC-MS/MS methodologies. The choice of sample preparation technique and the optimization of chromatographic and mass spectrometric conditions are key to achieving the desired sensitivity. The use of a ¹³C₆-labeled internal standard is a critical component for ensuring the accuracy and precision of the quantification, particularly at the low concentration levels required for pharmacokinetic studies. This guide provides a framework for comparing different approaches and developing a suitable method for your specific research needs.

References

Comparative Guide to Paclitaxel Assays: Linearity and Range Assessment with a Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various bioanalytical methods for the quantification of Paclitaxel (B517696), with a focus on assays utilizing a labeled internal standard. The performance characteristics, specifically linearity and analytical range, are summarized to aid researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs. The information presented is compiled from published, peer-reviewed studies.

Introduction

Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers.[1][2][3] Accurate and precise quantification of Paclitaxel in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-Paclitaxel, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. It effectively compensates for variability in sample preparation and instrument response, leading to improved accuracy and precision. This guide compares the linearity and range of different high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with tandem mass spectrometry (MS/MS) that employ a labeled or analogous internal standard for Paclitaxel quantification.

Quantitative Performance Data

The following tables summarize the linearity and range of various Paclitaxel assays. The data is extracted from several validated bioanalytical methods.

Table 1: Linearity and Range of LC-MS/MS and UPLC-MS/MS Assays for Paclitaxel

MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Reference
UPLC-MS/MS¹³C₆-labeled paclitaxelHuman Plasma0.1021 - 20.42 (µg/mL)> 0.999102.120420[5]
HPLC-MS/MSDocetaxelMouse Plasma & Tumor0.5 - 1000.0> 0.990.51000.0[1][6]
HPLC-MS/MSd₅-PaclitaxelHuman Plasma1 - 10000≥ 0.9948110000[4]
LC-MS/MSd₅-PaclitaxelHuman Plasma10 - 10000Not Specified1010000[7]
LC-MS/MSDocetaxelHuman Serum0.1 - 100.99820.110[8][9]
UPLC-MS/MSDocetaxelMouse Whole Blood & Tissues0.5 - 2000Not Specified0.52000[10]
LC-MS/MSDocetaxelCell Lysates & Culture Medium0.02 - 20> 0.993 (lysates), > 0.986 (medium)0.0220[11]
HPLC-MS/MSDocetaxelKeratin (B1170402) Samples0.01 - 1.25 (ng/µL)0.9992101250[12]

Table 2: Performance of HPLC-UV Assays for Paclitaxel

MethodInternal StandardMatrixLinearity Range (µg/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)Upper Limit of Quantification (ULOQ) (µg/mL)Reference
HPLC-UVNonePharmaceutical Dosage Forms & Biological Samples0.005 - 50.00.99670.00550.0[13]
RP-UFLCNoneBulk and Pharmaceutical Dosage Form2 - 100.994Not SpecifiedNot Specified[14]
RP-HPLCNoneBulk and Pharmaceutical Dosage Form25 - 125Not SpecifiedNot SpecifiedNot Specified[15]
HPLCNonePharmaceutical Formulations48 - 720.9997 (Nanoxel), 0.9996 (Oncotaxel)5.09Not Specified[16]

Experimental Methodologies

The following sections detail the typical experimental protocols for the quantification of Paclitaxel using LC-MS/MS with a labeled internal standard.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., tert-butyl methyl ether).[5][7] This method is effective in removing salts and other water-soluble interferences.

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up by utilizing a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[1][8][9] This technique can significantly reduce matrix effects.

A common procedure involves spiking the biological sample with the labeled internal standard, followed by one of the extraction methods mentioned above. The final extract is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[5][7]

Chromatographic Separation
  • HPLC/UPLC System: The separation is typically performed on a high-performance or ultra-performance liquid chromatography system.

  • Column: A reversed-phase C18 column is most commonly used for the separation of Paclitaxel and its internal standard.[1][4]

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[1][4][5] A gradient elution is often employed to achieve optimal separation and peak shape.

  • Flow Rate: The flow rate is dependent on the column dimensions and whether HPLC or UPLC is used, typically ranging from 0.2 to 1.0 mL/min.[1][5][13]

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for Paclitaxel analysis.[1][4]

  • Detection: A triple quadrupole mass spectrometer is used for detection, operating in the Multiple Reaction Monitoring (MRM) mode.[1] This highly selective and sensitive detection method monitors specific precursor-to-product ion transitions for both Paclitaxel and its labeled internal standard. For example, a common transition for Paclitaxel is m/z 854.4 → 286.2.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Paclitaxel assay using a labeled internal standard.

Paclitaxel Assay Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Labeled IS Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow of a typical Paclitaxel bioanalytical assay.

Comparison of Assay Performance

This diagram provides a logical comparison of key performance attributes between LC-MS/MS assays with a labeled internal standard and HPLC-UV methods.

Assay Performance Comparison cluster_lcms LC-MS/MS with Labeled IS cluster_hplcuv HPLC-UV LCMS_Sensitivity High Sensitivity (LLOQ < 1 ng/mL) LCMS_Selectivity High Selectivity (MRM Detection) LCMS_Linearity Wide Linear Range (> 3 orders of magnitude) LCMS_Accuracy High Accuracy & Precision (IS corrects for variability) HPLC_Sensitivity Lower Sensitivity (LLOQ > 1 ng/mL) HPLC_Selectivity Lower Selectivity (UV Detection) HPLC_Linearity Narrower Linear Range HPLC_Accuracy Variable Accuracy & Precision (No IS or non-labeled IS) Comparison Key Performance Attributes Sensitivity Sensitivity Selectivity Selectivity Linearity Linear Range Accuracy Accuracy & Precision Sensitivity->LCMS_Sensitivity Sensitivity->HPLC_Sensitivity Selectivity->LCMS_Selectivity Selectivity->HPLC_Selectivity Linearity->LCMS_Linearity Linearity->HPLC_Linearity Accuracy->LCMS_Accuracy Accuracy->HPLC_Accuracy

Caption: Comparison of LC-MS/MS and HPLC-UV assay attributes.

Conclusion

The choice of an analytical method for Paclitaxel quantification depends on the specific requirements of the study. For applications demanding high sensitivity, selectivity, and a wide dynamic range, such as in pharmacokinetic studies in biological matrices, LC-MS/MS with a stable isotope-labeled internal standard is the superior choice. These methods consistently demonstrate excellent linearity over a broad concentration range with low limits of quantification. While HPLC-UV methods are simpler and more accessible, they generally offer lower sensitivity and a narrower linear range, making them more suitable for the analysis of pharmaceutical formulations where Paclitaxel concentrations are higher. The data presented in this guide can assist researchers in selecting the most appropriate and robust assay for their Paclitaxel quantification needs.

References

Assessing the Extraction Recovery and Matrix Effect of Paclitaxel-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs is paramount in pharmacokinetic studies and clinical trials. For bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), understanding and mitigating the impact of extraction efficiency and matrix effects are critical for ensuring data reliability. This guide provides a comparative assessment of common extraction techniques for Paclitaxel (B517696), with Paclitaxel-13C6 serving as its stable isotope-labeled internal standard. The physicochemical similarities between Paclitaxel and this compound mean their behavior during extraction and ionization is nearly identical, making the data presented here for Paclitaxel directly applicable to its 13C6-labeled counterpart.

This guide delves into three prevalent sample preparation methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). We present a compilation of reported extraction recovery and matrix effect data from various studies, alongside detailed experimental protocols to aid in the selection and optimization of the most suitable method for your research needs.

Comparative Performance of Extraction Methods

The choice of extraction method significantly influences the cleanliness of the final extract and, consequently, the degree of matrix effect and the overall recovery of the analyte. The following table summarizes the quantitative performance of SPE, LLE, and PPT for Paclitaxel extraction from biological matrices, primarily human plasma.

Extraction MethodAnalyteMatrixExtraction Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)PaclitaxelMouse Plasma & Tumor Tissue92.5 ± 4.597.1 ± 4.3[1]
Solid-Phase Extraction (SPE)PaclitaxelHuman Serum116Not explicitly quantified, but described as providing "excellent recovery levels" and "higher levels of extract cleanliness"[2]
Liquid-Liquid Extraction (LLE)PaclitaxelHuman Plasma85.0 - 91.7-2.2 to 5.1 (negligible)[3]
Liquid-Liquid Extraction (LLE)PaclitaxelMouse Plasma87.4 ± 3.6Not Reported
Liquid-Liquid Extraction (LLE)PaclitaxelCell Culture Medium & Lysate>80Not Reported[4]
Protein Precipitation (PPT)PaclitaxelHuman PlasmaNot explicitly reported, but method successfully validatedNot explicitly quantified, but described as a "simple protein precipitation"[5]
Protein Precipitation (PPT)PaclitaxelFetal Bovine SerumNot ReportedNot Reported[6]

Note: Matrix effect is often reported as a percentage, where a value of 100% indicates no effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. Some studies report it as a range around zero, where values close to zero indicate a negligible effect.

Experimental Protocols

Below are detailed protocols for each of the discussed extraction methods, synthesized from various validated bioanalytical methods.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up, often resulting in high recovery and minimal matrix effects.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load 200 µL of the pre-treated biological sample (e.g., plasma, serum) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Paclitaxel and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Protocol:

  • Sample Preparation: To 200 µL of plasma, add the internal standard solution (this compound).

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and n-hexane).[3][7]

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for injection into the LC-MS/MS system.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for sample preparation, though it may result in less clean extracts compared to SPE and LLE.

Protocol:

  • Sample Preparation: To 100 µL of plasma, add the internal standard solution.

  • Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the plasma proteins.[5][6]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): The supernatant can be directly injected, but for improved sensitivity, it is often evaporated to dryness and reconstituted in the mobile phase.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for assessing extraction recovery and matrix effect.

ExtractionRecoveryWorkflow cluster_pre Pre-extraction Spike cluster_post Post-extraction Spike cluster_calc Calculation A1 Blank Matrix A2 Spike with this compound A1->A2 A3 Perform Extraction A2->A3 A4 Analyze by LC-MS/MS (Area_pre) A3->A4 C1 Extraction Recovery (%) = (Area_pre / Area_post) x 100 B1 Blank Matrix B2 Perform Extraction B1->B2 B3 Spike with this compound B2->B3 B4 Analyze by LC-MS/MS (Area_post) B3->B4

Diagram 1: Workflow for Extraction Recovery Assessment.

MatrixEffectWorkflow cluster_post Post-extraction Spike cluster_neat Neat Standard cluster_calc Calculation A1 Blank Matrix A2 Perform Extraction A1->A2 A3 Spike with this compound A2->A3 A4 Analyze by LC-MS/MS (Area_post) A3->A4 C1 Matrix Effect (%) = (Area_post / Area_neat) x 100 B1 Spike this compound in Reconstitution Solvent B2 Analyze by LC-MS/MS (Area_neat) B1->B2

Diagram 2: Workflow for Matrix Effect Assessment.

Conclusion

The selection of an appropriate extraction method for this compound is a critical step in the development of a robust and reliable bioanalytical assay.

  • Solid-Phase Extraction generally offers the best performance in terms of high recovery and minimal matrix effects, making it ideal for methods requiring the lowest limits of quantification.[1][2]

  • Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use, with several studies demonstrating high recovery and negligible matrix effects.[3]

  • Protein Precipitation is the most straightforward and high-throughput method, but it may be more susceptible to matrix effects and is often suitable for assays with higher concentration ranges.[5]

The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to make an informed decision on the most suitable extraction strategy for their specific analytical needs when quantifying Paclitaxel and, by extension, this compound. It is always recommended to validate the chosen method in the specific biological matrix of interest to ensure optimal performance.

References

The Gold Standard: Justifying Paclitaxel-13C6 Over Structural Analogs as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Paclitaxel (B517696), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of the stable isotope-labeled internal standard (SIL-IS), Paclitaxel-13C6, against structural analog internal standards, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that this compound offers superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.

In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations.[1][2] While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to closely mimic the analyte of interest throughout the entire analytical process.[1][3]

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C).[1][4] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1] This near-identical nature is the cornerstone of its superiority over structural analogs, which are different molecules with similar but not identical chemical structures to the analyte, such as Docetaxel for Paclitaxel.[4][5]

Unparalleled Compensation for Analytical Variability

The primary advantage of this compound lies in its ability to compensate for variability at every stage of the analytical workflow. The journey of a sample from collection to analysis involves multiple steps, including extraction, potential derivatization, and injection into the LC-MS system. Each step can introduce variability. Because this compound has virtually the same chemical and physical properties as Paclitaxel, it experiences the same degree of loss or variation during sample preparation and the same response in the mass spectrometer, including ionization suppression or enhancement caused by the sample matrix.[3][4]

Structural analogs, on the other hand, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[6] This discrepancy can lead to inaccurate and imprecise results, especially in complex biological matrices where matrix effects are a significant concern.[7]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of this compound versus a structural analog internal standard, compiled from various bioanalytical studies. The data clearly demonstrates the superior performance of the stable isotope-labeled internal standard.

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Docetaxel)Justification
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]SIL-IS provides consistently higher accuracy due to better compensation for matrix effects and recovery variations.
Precision (%CV) Typically <10%[1][8]Can be >15%[1][5]The use of a SIL-IS results in significantly better precision as it tracks the analyte's behavior more closely throughout the analytical process.
Recovery Variability (%CV) Low (<10%)[9]Higher (>15%)[9]SIL-IS more reliably tracks the analyte's recovery throughout sample preparation than a structural analog.
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)[8]Inconsistent compensation (can be >20% difference)[7]The near-identical nature of SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for method validation.[10][11] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.

Internal Standard Selection and Optimization
  • Objective: To select the most appropriate internal standard and optimize its concentration.

  • Methodology:

    • Candidate Selection:

      • SIL-IS: Obtain high-purity this compound.

      • Analog IS: Select a structurally similar compound not present endogenously in the matrix (e.g., Docetaxel).

    • Concentration Optimization: Prepare a series of working solutions of the internal standard. Spike these solutions into a blank matrix and analyze them. Select a concentration that provides a reproducible and sufficient signal-to-noise ratio (>20:1) without causing detector saturation. The IS response should ideally be similar to the response of the analyte at the lower limit of quantification (LLOQ).[2]

Assessment of Matrix Effect
  • Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Methodology:

    • Sample Preparation:

      • Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

      • Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.[2][7]

    • Analysis: Analyze both sets of samples via LC-MS.

    • Calculation: The matrix factor (MF) is calculated as the peak area ratio of the analyte in the presence of matrix to the analyte in the neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. According to regulatory guidelines, the coefficient of variation of the IS-normalized MF should not be greater than 15%.[12]

Evaluation of Recovery
  • Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.

  • Methodology:

    • Sample Preparation:

      • Set A: Spike the analyte and internal standard into the biological matrix before extraction.

      • Set B: Extract blank biological matrix and spike the analyte and internal standard into the post-extraction supernatant.

    • Analysis: Analyze both sets of samples.

    • Calculation: Recovery (%) = (Peak area of analyte in Set A / Peak area of analyte in Set B) x 100. The recovery of the analyte and the internal standard should be consistent and reproducible.

Mandatory Visualizations

cluster_0 Justification for SIL-IS Selection cluster_1 Analytical Workflow cluster_2 Resulting Data Quality Analyte Paclitaxel SIL_IS This compound Analyte->SIL_IS Identical Physicochemical Properties Analog_IS Structural Analog (e.g., Docetaxel) Analyte->Analog_IS Similar but Different Properties Extraction Extraction SIL_IS->Extraction Co-behavior Analog_IS->Extraction Differential Behavior Chromatography Chromatography High_Accuracy High Accuracy & Precision Extraction->High_Accuracy Effective Compensation Low_Accuracy Lower Accuracy & Precision Extraction->Low_Accuracy Incomplete Compensation Ionization Ionization

Caption: Justification for selecting a SIL-IS over a structural analog.

cluster_workflow Bioanalytical Workflow Sample Biological Sample (Plasma, etc.) Spike Spike with this compound (IS) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: A simplified experimental workflow for bioanalytical sample analysis.

cluster_pathway Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin Mitotic_Arrest Mitotic (G2/M) Arrest Microtubules->Mitotic_Arrest Inhibits depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces programmed cell death

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion

The choice of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs can be used, they often fall short in their ability to accurately compensate for the myriad of variables encountered in the analysis of complex biological samples.[6] this compound, as a stable isotope-labeled internal standard, co-behaves with the analyte, Paclitaxel, through every step of the analytical process. This results in superior accuracy, precision, and a more effective mitigation of matrix effects. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the selection of this compound is not merely a preference but a scientific necessity for ensuring the integrity and validity of their bioanalytical results.

References

Safety Operating Guide

Navigating the Safe Disposal of Paclitaxel-13C6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety protocols and step-by-step logistical procedures for the proper disposal of Paclitaxel-13C6. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in research and drug development settings.

This compound, a stable isotope-labeled form of the potent antineoplastic agent Paclitaxel, requires stringent handling and disposal procedures due to its cytotoxic nature. While the Carbon-13 isotope is non-radioactive and does not necessitate special precautions for radioactivity, the compound's inherent toxicity mandates that it be managed as hazardous cytotoxic waste.[1][2][3][] The disposal protocols for this compound are identical to those for its unlabeled counterpart.[1][2]

Essential Personal Protective Equipment (PPE)

To prevent exposure through inhalation, skin contact, or ingestion, a comprehensive suite of personal protective equipment is mandatory when handling this compound.[5] There are no established safe exposure levels for cytotoxic drugs, making minimized contact a primary safety objective.[5]

PPE ComponentSpecifications and GuidelinesSource(s)
Gloves Double nitrile gloves or other compatible cytotoxic-resistant gloves are required. Inspect for tears or punctures before use.[5][6]
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn in addition to goggles if there is a risk of splashes.[5]
Lab Coat/Gown A long-sleeved, impermeable gown that is cuffed and can be tied in the back should be worn.[7]
Respiratory Protection In cases where aerosols or dust may be generated, a fit-tested respirator (e.g., N95) should be used.[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the containment and safe handling of this hazardous material from the point of use to its final destruction.

Waste Segregation and Collection

All materials that have come into contact with this compound must be segregated as cytotoxic waste at the point of generation. This includes:

  • Unused or excess this compound

  • Empty vials and containers

  • Contaminated personal protective equipment (gloves, gowns, etc.)[7]

  • Labware (pipette tips, syringes, absorbent pads)[7][9]

This waste must not be mixed with general laboratory trash or other types of chemical waste.

Waste Containerization

The type of container depends on the nature of the waste:

  • Non-Sharp Waste: Items such as gloves, gowns, and absorbent pads should be placed in designated, leak-proof, puncture-resistant containers or heavy-duty plastic bags clearly labeled as "Cytotoxic Waste."[7][10] These are often yellow.[10]

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a rigid, puncture-proof sharps container with a purple lid, specifically designated for cytotoxic sharps.[7]

Containers should be clearly labeled with the contents and the cytotoxic hazard symbol.[1]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area:

  • Evacuate and Restrict Access: Clear the area of all non-essential personnel.[11]

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use absorbent pads to wipe up the material.[11] For powder spills, gently cover with wetted paper towels or absorbent pads to avoid raising dust before wiping up.[11]

  • Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by clean water.[11] Some protocols suggest using a deactivating agent like a sodium hypochlorite (B82951) solution or Virusolve.[9][12]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[9][11]

Storage and Transport

Cytotoxic waste must be stored in a designated, secure area away from general traffic.[1] When transporting waste for disposal, ensure containers are sealed to prevent leakage.[9]

Final Disposal

The ultimate disposal of this compound and related waste must be conducted by a licensed professional waste disposal service.[1] The standard method for cytotoxic waste is high-temperature incineration.[10] Do not dispose of this compound down the drain or in regular trash.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Storage & Disposal A This compound Use in Experiment B Contaminated Materials (PPE, Vials, Labware) A->B C Sharps Waste B->C D Non-Sharps Waste B->D E Cytotoxic Sharps Container (Purple Lid) C->E F Cytotoxic Waste Bag/Bin (Yellow) D->F G Secure Designated Waste Storage Area E->G F->G H Licensed Waste Disposal Service G->H Scheduled Pickup I High-Temperature Incineration H->I

References

Essential Safety and Disposal Protocols for Handling Paclitaxel-13C6

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Paclitaxel-13C6. As a potent cytotoxic and antineoplastic agent, strict adherence to these protocols is mandatory to mitigate health risks associated with its handling.[1][2] Paclitaxel is suspected of causing cancer, genetic defects, and damage to fertility or an unborn child.[2][3] There are no established safe exposure levels for cytotoxic drugs; therefore, minimizing all contact is the primary objective.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to prevent exposure through inhalation, skin contact, or ingestion.[2]

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other compatible cytotoxic-resistant gloves are mandatory.[1][2] Gloves should be inspected for integrity before each use. The outer glove should cover the cuff of the lab coat.[2] Change gloves every 30 to 60 minutes, or immediately if they become torn, punctured, or contaminated.[4]
Eye Protection Chemical safety goggles are required for all handling procedures.[1][2] In situations with a heightened risk of splashes, a full-face shield must be worn in addition to goggles.[2]
Lab Coat A disposable, solid-front protective gown or lab coat is necessary.[1][4] Ensure that gloves are secured over the sleeves.[1]
Arm Protection Sleeve covers for the lower arms are recommended to provide additional protection.[1]
Respiratory Protection A fit-tested N95 respirator or equivalent is recommended, particularly when handling the powder form of the compound to avoid inhaling dust particles.[1][4] Work should be conducted within a certified chemical fume hood or Class II biological safety cabinet to minimize airborne exposure.[1][3][5]

Operational Plans: Step-by-Step Handling Procedures

Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Type A1 or A2 biological safety cabinet, to control for airborne particles.[1] The work surface should be covered with absorbent pads.[1]

  • Donning PPE: Before handling the compound, correctly don all required PPE in the following order: lab coat, inner gloves, outer gloves (over the coat cuffs), safety goggles, and respirator if necessary.[2]

  • Reconstitution and Weighing: Any procedures involving weighing, reconstitution, or dilution of this compound should be performed within the confines of a fume hood or biological safety cabinet to prevent inhalation of the powder or aerosols.[1]

  • Sharps Safety: When using needles and syringes, employ safe sharps procedures, such as using Luer-Lok syringes, and have a designated sharps container readily accessible.[1]

  • Post-Handling Decontamination: After handling is complete, wipe down the work area and any equipment with a deactivating solution followed by soap and water.[1] All contaminated wipes and disposable materials must be disposed of as cytotoxic waste.[1]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

Disposal Plans: Waste Management and Spill Cleanup

Waste Disposal:

All materials contaminated with this compound, including unused solutions, absorbent pads, contaminated wipes, and disposable PPE, must be disposed of as hazardous cytotoxic waste.[1] Place these materials in a clearly labeled, sealed plastic bag and then into a designated cytotoxic waste container.[1] Releases of this compound into the environment should be strictly avoided.[1]

Spill Cleanup:

In the event of a spill, immediate action by properly trained and protected personnel is crucial.

  • Secure the Area: Cordon off the spill area to prevent exposure to others.

  • Personal Protective Equipment: Before cleaning, don a gown, safety goggles, two pairs of nitrile gloves, and a respirator mask that covers the mouth and nose.[1]

  • Contain and Clean:

    • Liquid Spills: Use absorbent pads to wipe up the liquid.[1] Clean the spill area thoroughly with a virucidal decontaminant, allowing for a contact time of at least 15 minutes, and then wash the area with soap and water.[1]

    • Powder Spills: Carefully cover the powder with damp absorbent pads to avoid generating dust.

  • Dispose of Waste: Place all cleaning materials and any contaminated items into a plastic bag and then into the designated cytotoxic waste container.[1]

Paclitaxel_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area 1. Designate Work Area (Fume Hood/BSC) don_ppe 2. Don Full PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe weigh 3. Weigh & Reconstitute in Containment don_ppe->weigh administer 4. Perform Experiment (Use Safe Sharps) weigh->administer decontaminate 5. Decontaminate Surfaces & Equipment administer->decontaminate dispose_waste 6. Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe spill Spill Occurs spill_ppe Don Spill PPE (incl. Respirator) spill->spill_ppe clean_spill Clean Spill with Absorbent Pads spill_ppe->clean_spill spill_dispose Dispose as Cytotoxic Waste clean_spill->spill_dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.